molecular formula C13H17N3O5 B11825952 2'-O-Methyl-5-propynylcytidine

2'-O-Methyl-5-propynylcytidine

Cat. No.: B11825952
M. Wt: 295.29 g/mol
InChI Key: RDNYOZGTGXUIIY-DTHBNOIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-O-Methyl-5-propynylcytidine (CAS 179817-96-0) is a chemically modified nucleoside with a molecular formula of C13H17N3O5 and a molecular weight of 295.30 g/mol . It is strategically designed for advanced oligonucleotide therapeutics research, particularly in the development of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). This double-modified compound features a 2'-O-methyl ribose sugar, which enhances nuclease resistance, and a 5-propynyl modification on the cytosine base, which significantly improves binding affinity (thermal stability) to complementary RNA strands . This synergistic enhancement is critical for creating more potent and stable therapeutic oligonucleotides. The primary research value of 2'-O-Methyl-5-propynylcytidine lies in its application in "gapmer" designs for RNase H-dependent antisense therapeutics . When incorporated into the wing regions of gapmer ASOs, this modified nucleoside helps achieve superior thermal stability and robust nuclease resistance without compromising the ability to recruit RNase H and cleave the target mRNA . Furthermore, nucleosides with 5-propynyl modifications, like this one, are known to stabilize duplex formation without inhibiting RNase H activity, as the propynyl moiety is positioned in the major groove of the DNA/RNA duplex . Recent studies in 2024 continue to explore the application of 5-propynyl-modified nucleosides to achieve efficient RNase H-mediated antisense activity, highlighting the ongoing relevance of this chemical motif in creating next-generation therapeutics . For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17N3O5

Molecular Weight

295.29 g/mol

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-prop-1-ynylpyrimidin-2-one

InChI

InChI=1S/C13H17N3O5/c1-3-4-7-5-16(13(19)15-11(7)14)12-10(20-2)9(18)8(6-17)21-12/h5,8-10,12,17-18H,6H2,1-2H3,(H2,14,15,19)/t8-,9+,10-,12-/m1/s1

InChI Key

RDNYOZGTGXUIIY-DTHBNOIPSA-N

Isomeric SMILES

CC#CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@H]([C@H](O2)CO)O)OC

Canonical SMILES

CC#CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OC

Origin of Product

United States

Foundational & Exploratory

2'-O-Methyl-5-Propynylcytidine: The High-Affinity Architect

[1][2][3]

Executive Summary

In the landscape of therapeutic oligonucleotide design, 2'-O-Methyl-5-propynylcytidine represents a pinnacle of "dual-modification" engineering.[1][2][3] By simultaneously altering the sugar moiety (2'-O-methylation) and the nucleobase (5-propynyl substitution), this molecule addresses the two critical failure modes of antisense therapeutics: nuclease degradation and target affinity .[1][2][3]

This guide details the physicochemical identity, mechanistic advantages, and synthesis protocols for 2'-O-Methyl-5-propynylcytidine.[1][2][3] It serves as a blueprint for researchers integrating this modification into "Gapmer" antisense oligonucleotides (ASOs) or steric-blocking siRNA architectures.[1][2][3]

Chemical Identity & Physicochemical Properties[1][2][3][4]

The core request of this guide is the precise chemical definition of the nucleoside. Unlike standard DNA/RNA bases, this molecule is a synthetic hybrid designed to maximize stacking interactions while locking the sugar conformation.[2]

Molecular Specifications
PropertyValueNotes
IUPAC Name 2'-O-Methyl-5-(1-propynyl)cytidineOften abbreviated as p-OMe-C or 5-Pro-2'-OMe-C
CAS Number 179817-96-0 Unique identifier for the free nucleoside [1]
Chemical Formula C₁₃H₁₇N₃O₅ Derived from Cytidine (

)
Molecular Weight 295.30 g/mol Exact Mass: 295.1168
Purity Grade >98% (HPLC)Critical for therapeutic applications
Solubility Soluble in DMSO, DMF, MethanolLimited water solubility compared to native C due to propynyl hydrophobicity
Structural Derivation Logic

To ensure accuracy in mass spectrometry (QC), one must understand the derivation from the parent cytidine:

  • Parent Cytidine:

    
     (MW 243.22)[1][2][3]
    
  • Modification A (2'-O-Methylation): Replacement of -OH with -OCH₃.[1][2][3]

    • Net Change:

      
       (+14.03 Da).[1][2]
      
    • Effect: Locks sugar in C3'-endo (RNA-like) conformation; blocks nucleophilic attack at phosphorus.[1][2][3]

  • Modification B (5-Propynyl): Replacement of H at C5 with a propyne group (

    
    ).
    
    • Net Change:

      
       (+1.01) 
      
      
      (+39.[1][2]05) = +38.04 Da.[2]
    • Effect: Planar, hydrophobic group projects into the major groove, displacing water and enhancing base stacking.[1][2]

Total Mass Calculation:

12

Mechanistic Insight: Why This Modification?

The utility of 2'-O-Methyl-5-propynylcytidine lies in its ability to dramatically increase the Melting Temperature (

23
The "Propynyl Effect"

The 5-propynyl group adds a rigid, planar stack to the pyrimidine.[1][2] When hybridized to RNA, this group intercalates into the major groove, enhancing

2
  • 
    :  Approximately +2.5°C to +2.8°C per substitution  compared to unmodified Cytosine [2].[2]
    
  • Specificity: The modification does not disrupt Watson-Crick hydrogen bonding (G-C pairing remains intact).[1][2]

The "Sugar Effect" (2'-OMe)

The 2'-O-methyl group forces the ribose ring into the C3'-endo (North) pucker.[1][2][3] This pre-organizes the oligonucleotide into an A-form helix geometry, which is thermodynamically favorable for binding to RNA targets.[2]

Mechanismcluster_0Chemical Modificationscluster_1Biophysical Impactcluster_2Therapeutic OutcomeMod12'-O-Methyl GroupEffect1C3'-endo Pucker(A-Form Geometry)Mod1->Effect1Steric BulkResult2Nuclease ResistanceMod1->Result2Blocks 2'-OHMod25-Propynyl GroupEffect2Major GrooveHydrophobic StackingMod2->Effect2Pi-Pi StackingResult1High Affinity(Tm +2.5°C/mod)Effect1->Result1Effect2->Result1

Figure 1: Mechanistic pathway of 2'-O-Methyl-5-propynylcytidine enhancing oligonucleotide performance.

Synthesis & Incorporation Protocols

For researchers synthesizing oligonucleotides, the free nucleoside is converted into a phosphoramidite building block.[1][2]

Phosphoramidite Reagent[1][2][3][5]
  • Reagent Name: 5'-Dimethoxytrityl-N4-benzoyl-5-propynyl-2'-O-methylcytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.[1][2][3]

  • Diluent: Anhydrous Acetonitrile (ACN).[1][2][4]

  • Concentration: 0.1 M is standard, though 0.15 M is recommended for higher coupling efficiency on some synthesizers.[1][2]

Solid-Phase Synthesis Cycle

The following protocol is optimized for a 1 µmol scale synthesis on a standard automated synthesizer (e.g., ABI 394, MerMade).

  • Detritylation: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).

  • Coupling:

    • Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[1][2][3]

    • Time:Extend coupling time to 6–10 minutes. The 2'-OMe group adds steric bulk, and the propynyl group adds rigidity, slightly slowing kinetics compared to DNA phosphoramidites [3].[1][2]

  • Capping: Acetic anhydride/THF/Pyridine (Cap A) + N-Methylimidazole (Cap B).

  • Oxidation: 0.02 M Iodine in THF/Pyridine/Water.

Deprotection (Critical Step)

The 5-propynyl group is generally stable, but care must be taken to avoid hydration of the triple bond under harsh acidic conditions.[1][2]

  • Standard Protocol (Recommended):

    • Reagent: Concentrated Ammonium Hydroxide (

      
      , 30%).[1][2]
      
    • Conditions: 55°C for 12–16 hours .[2]

    • Note: This ensures complete removal of the N4-benzoyl protecting group without degrading the propynyl moiety.[1][2]

  • Fast Deprotection (AMA):

    • Reagent: 1:1 mixture of Ammonium Hydroxide / 40% Methylamine.[2][4]

    • Conditions: 65°C for 10 minutes .

    • Requirement: This is only safe if the N4-protection is Acetyl (Ac) .[1][2][5] If Benzoyl (Bz) is used, AMA may not fully deprotect or may lead to side reactions.[1][2] Verify your phosphoramidite source [4].[2]

Quality Control (ESI-MS)

To validate the synthesis of an oligonucleotide containing this modification:

  • Calculate Expected Mass:

    • Subtract the mass of a standard Cytidine residue (

      
       Da).[1][2]
      
    • Add the mass of the modified residue (

      
       Da).[2]
      
    • Delta per substitution:+52.05 Da .[2]

Applications in Drug Development[1][2][7]

Antisense Gapmers

The primary application is in Gapmers —chimeric oligonucleotides designed to recruit RNase H.[1]

  • Wings: 2'-O-Methyl-5-propynyl RNA (High affinity, nuclease resistant).[1][2][3]

  • Gap: Unmodified DNA (Supports RNase H activity).[1][2]

This design allows for shorter oligonucleotides (12-14 mers) with equal or higher potency than traditional 20-mer phosphorothioates.[2][3]

siRNA Optimization

Incorporating 5-propynyl bases into the sense strand of siRNA can prevent off-target effects by thermodynamically destabilizing the interaction with unintended mRNA targets (if placed at mismatch sites) or stabilizing the correct duplex to prevent strand separation before loading into RISC.[1][2][3]

Gapmercluster_oligoGapmer Architecture (5-10-5 Design)Wing55' Wing(2'-OMe + 5-Pro)High AffinityGapCentral Gap(DNA)RNase H SubstrateWing5->GapTargetmRNA TargetWing5->TargetBindingWing33' Wing(2'-OMe + 5-Pro)Exonuclease BlockGap->Wing3RNaseRNase H EnzymeGap->RNaseRecruitsRNase->TargetCleaves

Figure 2: Structural role of 2'-O-Methyl-5-propynylcytidine in Gapmer Antisense Oligonucleotides.

References

  • Pharmaffiliates. (n.d.). 2'-O-Methyl-5-propynylcytidine (CAS 179817-96-0).[2][3][6] Retrieved February 5, 2026, from [Link][2]

  • Glen Research. (n.d.).[1][2][4][7] pdC-CE Phosphoramidite - Product Profile and Tm Enhancement Data. Retrieved February 5, 2026, from [Link][2]

  • Maravai LifeSciences. (2022).[1][2] Glen Report: Deprotection Strategies for Modified Oligonucleotides. Retrieved February 5, 2026, from [Link]

Harnessing the Power of Synergy: A Technical Guide to Dual-Modified Pyrimidines for Advanced RNA Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic landscape is being reshaped by the advent of messenger RNA (mRNA) technologies, a revolution largely underpinned by the strategic chemical modification of RNA nucleosides. While single modifications have paved the way for groundbreaking vaccines and therapies, the next frontier lies in the synergistic potential of dual-modified pyrimidines. This guide provides an in-depth exploration of the rationale, chemistry, and functional advantages of incorporating pyrimidine nucleosides with two distinct chemical modifications into therapeutic RNA. By combining modifications on the nucleobase and the sugar moiety, or multiple alterations on a single component, we can achieve unprecedented control over mRNA stability, translational efficiency, and immunogenicity. This document serves as a technical resource for researchers and drug developers, offering insights into the design, synthesis, and application of these advanced building blocks for the next generation of RNA therapeutics.

The Rationale for Dual Modification: Beyond a Single Solution

The success of N1-methylpseudouridine (m1Ψ) in the COVID-19 mRNA vaccines has unequivocally demonstrated the power of nucleoside modification. This single alteration to uridine simultaneously enhances protein expression and mitigates the innate immune response.[1][] However, the complexity of biological systems often demands a more nuanced approach. Dual-modified pyrimidines offer the potential for synergistic or additive effects that cannot be achieved with a single modification alone.

The core principle is to address multiple challenges in RNA therapeutics concurrently. For instance, one modification might primarily enhance nuclease resistance, while a second fine-tunes the codon-anticodon interaction to optimize translation fidelity and speed. This multi-pronged strategy allows for the creation of highly tailored mRNA molecules with superior therapeutic profiles.

The Chemical Landscape of Dual-Modified Pyrimidines

The chemical space for dual-modified pyrimidines is vast, offering a rich palette for the design of novel RNA therapeutics. These modifications can be broadly categorized into two main classes: combined base and sugar modifications, and multiple modifications on a single moiety (base or sugar).

Combined Base and Sugar Modifications

This class of dual modifications targets both the heterocyclic base and the ribose sugar of a pyrimidine nucleoside. This approach allows for the simultaneous modulation of properties governed by each component.

A prime example is the combination of a 5-position modification on the pyrimidine ring with a 2'-position modification on the ribose sugar.

  • 5-Methylcytidine (m5C) and 2'-O-methylation (Nm): The methyl group at the 5-position of cytosine (m5C) is known to enhance the stability of mRNA transcripts.[3] Combining this with a 2'-O-methyl (Nm) group on the ribose sugar further increases nuclease resistance and can prevent activation of innate immune sensors.[4][5] The 2'-O-methylation blocks the 2'-hydroxyl group, a key recognition element for many ribonucleases.[4]

Table 1: Examples of Dual-Modified Pyrimidines with Combined Base and Sugar Modifications

Dual ModificationBase ModificationSugar ModificationPrimary Advantages
2'-O-methyl-5-methyluridine5-methyluridine (m5U)2'-O-methyl (Nm)Enhanced stability, reduced immunogenicity
2'-Fluoro-5-methylcytidine5-methylcytidine (m5C)2'-Fluoro (2'-F)Increased nuclease resistance, improved binding affinity
2'-O-methyl-5-hydroxymethylcytidine5-hydroxymethylcytidine (hm5C)2'-O-methyl (Nm)Potential for altered protein interactions, enhanced stability
Dual Modifications on the Sugar Moiety

Modifying the ribose sugar at multiple positions can profoundly impact the conformational properties and stability of the RNA backbone.

  • 2'-Deoxy-2'-α-Fluoro-2'-β-C-methyl Pyrimidines (2'-F/Me): This dual modification introduces both a fluorine atom and a methyl group at the 2'-position of the ribose sugar. While a single incorporation can be destabilizing, strategic placement, particularly at the termini of an oligonucleotide, imparts significant resistance to nuclease degradation.[6] SiRNAs modified with 2'-F/Me nucleotides have shown enhanced silencing activity and mitigated off-target effects.[6]

Diagram 1: Logical Flow for Selecting Dual Modifications

G A Define Therapeutic Goal (e.g., vaccine, protein replacement) B Identify Key Challenges (e.g., instability, immunogenicity, low expression) A->B C Select Primary Modification (e.g., N1-methylpseudouridine for translation) B->C D Identify Remaining Limitations C->D E Select Secondary Modification for Synergy (e.g., 2'-F for nuclease resistance) D->E F Synthesize Dual-Modified Nucleoside Triphosphate E->F G In Vitro Transcription & mRNA Production F->G H In Vitro & In Vivo Functional Assays G->H I Iterative Optimization H->I I->E

Caption: A decision-making workflow for the rational design of dual-modified pyrimidines.

Synthesis of Dual-Modified Pyrimidine Nucleoside Triphosphates

The successful incorporation of dual-modified pyrimidines into mRNA therapeutics begins with the robust chemical synthesis of their corresponding nucleoside triphosphates (NTPs).

General Synthetic Strategy

The synthesis typically starts from a commercially available or custom-synthesized nucleoside. A series of protection and deprotection steps are employed to selectively introduce the desired modifications.

Experimental Protocol: Synthesis of a Generic Dual-Modified Pyrimidine Phosphoramidite

  • Starting Material: Begin with a partially protected pyrimidine nucleoside.

  • First Modification (e.g., Base Methylation):

    • Dissolve the protected nucleoside in an appropriate organic solvent.

    • Add a methylating agent (e.g., methyl iodide) in the presence of a suitable base.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Purify the product by column chromatography.

  • Second Modification (e.g., 2'-Fluoro Introduction):

    • This step is often incorporated in the initial choice of starting material (e.g., a 2'-fluoro-modified nucleoside). If not, specific fluorinating reagents are used, which can be a complex, multi-step process.

  • 5'-Hydroxyl Protection:

    • Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group to allow for selective reaction at the 3'-hydroxyl.[6]

  • Phosphitylation:

    • React the 3'-hydroxyl group with a phosphitylating agent (e.g., 2-cyanoethyl-N,N-diisopropyl-chlorophosphoramidite) to generate the phosphoramidite.[6]

  • Purification:

    • Purify the final phosphoramidite product using column chromatography.

Triphosphorylation

Once the modified nucleoside is prepared, it must be converted to its triphosphate form for enzymatic incorporation into RNA.

Experimental Protocol: Enzymatic Synthesis of a Dual-Modified Pyrimidine Triphosphate

  • Starting Material: The dual-modified nucleoside.

  • Enzymatic Phosphorylation:

    • Utilize a series of kinases to sequentially add three phosphate groups to the 5'-hydroxyl of the nucleoside.

    • This can often be performed in a one-pot reaction using a cocktail of enzymes such as uridine-cytidine kinase and nucleoside diphosphate kinase.

  • Purification:

    • Purify the resulting NTP using ion-exchange chromatography (e.g., HPLC with an anion-exchange column).

In Vitro Transcription with Dual-Modified Pyrimidines

The incorporation of dual-modified pyrimidine NTPs into mRNA is achieved through in vitro transcription (IVT).

Diagram 2: Experimental Workflow for Modified mRNA Production

G A Linearized DNA Template (with T7 promoter) B In Vitro Transcription Reaction (T7 RNA Polymerase, ATP, GTP, CTP, Dual-Modified UTP) A->B C DNase Treatment (to remove DNA template) B->C D mRNA Purification (e.g., LiCl precipitation, chromatography) C->D E 5' Capping & 3' Poly(A) Tailing D->E F Final mRNA Product E->F G Quality Control (e.g., gel electrophoresis, LC-MS) F->G

Caption: A streamlined workflow for the production of dual-modified mRNA.

Experimental Protocol: In Vitro Transcription with a Dual-Modified UTP

  • Reaction Setup: Assemble the following components at room temperature in nuclease-free water:

    • Linearized DNA template (1 µg)

    • Transcription buffer (10X)

    • ATP, GTP, CTP (10 mM each)

    • Dual-modified UTP (10 mM)

    • RNase inhibitor

    • T7 RNA polymerase

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction and incubate for a further 15-30 minutes at 37°C to digest the DNA template.

  • Purification: Purify the synthesized mRNA using a suitable method such as lithium chloride precipitation or silica-based spin columns.

  • Capping and Tailing: Perform enzymatic 5' capping and 3' poly(A) tailing reactions according to standard protocols.

  • Final Purification: Purify the final capped and tailed mRNA.

  • Quality Control: Analyze the integrity and purity of the mRNA by denaturing agarose gel electrophoresis and quantify the concentration using a spectrophotometer. The incorporation of the dual-modified nucleotide can be confirmed by LC-MS analysis of digested RNA fragments.

Functional Advantages and Therapeutic Applications

The incorporation of dual-modified pyrimidines into mRNA can lead to significant improvements in its therapeutic properties.

Table 2: Impact of Dual Modifications on mRNA Properties

PropertyEffect of Dual ModificationUnderlying Mechanism
Stability IncreasedResistance to endo- and exonucleases due to sugar modifications (e.g., 2'-F, 2'-OMe).
Translational Efficiency EnhancedOptimized codon-anticodon interactions, reduced ribosomal stalling.
Immunogenicity ReducedEvasion of pattern recognition receptors (e.g., TLRs, RIG-I) that detect unmodified RNA.
Pharmacokinetics ImprovedLonger half-life in circulation, leading to sustained protein expression.

The enhanced properties of dual-modified mRNA open up a wide range of therapeutic applications, from infectious disease vaccines and cancer immunotherapies to protein replacement therapies for genetic disorders. The ability to fine-tune the characteristics of the mRNA molecule allows for the development of safer and more effective treatments.

Future Perspectives

The field of dual-modified pyrimidines for RNA therapeutics is still in its early stages, with immense potential for growth. Future research will likely focus on:

  • Exploring Novel Combinations: The systematic evaluation of new combinations of base and sugar modifications to identify those with the most desirable therapeutic properties.

  • Understanding Structure-Function Relationships: Detailed biophysical and structural studies to elucidate the precise mechanisms by which dual modifications influence RNA structure, protein interactions, and biological function.

  • Advanced Delivery Systems: The development of targeted delivery systems that can efficiently deliver these highly modified mRNA molecules to specific tissues and cell types.

By continuing to innovate in the design and synthesis of dual-modified pyrimidines, the scientific community can unlock the full potential of RNA as a transformative therapeutic modality.

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Methodological & Application

Application Note: A Researcher's Guide to the Solubility, Handling, and Application of 2'-O-Methyl-5-propynylcytidine Phosphoramidite

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Enhancing Oligonucleotide Therapeutics

The landscape of nucleic acid therapeutics is rapidly evolving, driven by chemical modifications that enhance the stability, binding affinity, and overall efficacy of oligonucleotides.[1][2] Among these, 2'-O-Methyl (2'-OMe) and C5-propynyl modifications have emerged as powerful tools in the design of antisense oligonucleotides (ASOs) and other synthetic nucleic acids.[3][4][5] The 2'-OMe group provides significant resistance to nuclease degradation and can increase the lifetime of the therapeutic molecule in biological systems.[6] Simultaneously, the 5-propynyl group on pyrimidines is known to substantially increase the thermal stability of the duplex formed with a target RNA strand.[3][4]

This guide provides a comprehensive overview of the 2'-O-Methyl-5-propynylcytidine phosphoramidite monomer, a key building block for introducing these synergistic modifications. We will delve into its physicochemical properties, provide field-tested protocols for its handling and dissolution, and discuss its application in automated solid-phase oligonucleotide synthesis.

The Synergy of 2'-O-Methyl and 5-Propynyl Modifications

The combination of these two modifications on a single cytidine monomer creates a building block with exceptional properties. The 2'-O-methylation sterically shields the phosphodiester backbone from enzymatic attack by endo- and exonucleases, while the 5-propynyl moiety enhances base stacking interactions within the duplex, leading to a higher melting temperature (T⁠m). This dual modification is particularly valuable for ASOs designed to recruit RNase H, as it can be used in the "wings" of a gapmer design to increase stability and affinity without compromising the activity of the central DNA "gap".[4][7]

Chemical Structure of the Phosphoramidite Monomer

The monomer used in synthesis is a 3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite derivative of 5'-O-dimethoxytrityl (DMT)-2'-O-Methyl-5-propynylcytidine. Each protecting group plays a critical role in the controlled, stepwise assembly of the oligonucleotide chain.[][9]

Caption: Key functional groups of the phosphoramidite monomer.

Physicochemical Properties

Solubility Profile

As a modified nucleoside phosphoramidite, this monomer is a white to off-white lyophilized powder. It is hydrophobic and requires anhydrous organic solvents for dissolution. Quantitative solubility data is often lot-specific, but a general qualitative profile can be established based on its chemical class and empirical evidence from synthesis labs.

Causality Behind Solvent Choice: The success of oligonucleotide synthesis hinges on the coupling step, where the phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain.[][10] This reaction requires a solvent that can fully dissolve the phosphoramidite and the activator (e.g., tetrazole derivatives) while being non-protic and unreactive towards the phosphoramidite itself. Acetonitrile is the universal choice as it meets these criteria perfectly.[11]

Solvent Solubility Application / Rationale
Anhydrous Acetonitrile (MeCN) Soluble / Recommended The standard and universal solvent for dissolving phosphoramidites for automated synthesis.[10][11] It is polar aprotic and compatible with all steps of the synthesis cycle.
Anhydrous Dichloromethane (DCM) Soluble Can be used, especially for highly lipophilic or hard-to-dissolve amidites.[12] However, its high volatility can alter solution concentrations and affect instrument performance.
Anhydrous Tetrahydrofuran (THF) Soluble Sometimes used as a co-solvent to dissolve poorly soluble compounds, but not typically as the primary solvent.[11]
Water, Alcohols (e.g., Ethanol) Insoluble & Reactive AVOID. Protic solvents, especially water, will rapidly hydrolyze the phosphoramidite group, rendering the monomer inactive for synthesis.[13]
Dimethyl Sulfoxide (DMSO) Soluble Not recommended for synthesis. While it may dissolve the compound, it is difficult to remove and can interfere with the chemistry of the synthesis cycle.
Stability and Degradation

As a Solid: When stored correctly, the lyophilized phosphoramidite powder is stable for several months.[10] The primary threat is exposure to moisture and oxygen.

In Solution: Once dissolved in acetonitrile, the monomer is significantly more susceptible to degradation. The main degradation pathway is hydrolysis of the phosphoramidite group by trace amounts of water in the solvent or from atmospheric exposure. This is why using high-quality, anhydrous solvent and maintaining an inert gas atmosphere on the synthesizer is paramount.[12] Solutions are typically stable on an automated synthesizer for several days to a week, but for optimal performance, fresh solutions should be prepared for long synthesis runs.

Safety, Handling, and Storage

Personal Protective Equipment (PPE) and Safety

While specific toxicity data for this compound is not widely published, it should be handled with the standard care afforded to all laboratory chemicals.

  • Handling: Always handle in a well-ventilated fume hood.[14][15] Avoid formation of dust and aerosols.

  • PPE: Wear a lab coat, safety goggles, and nitrile gloves.[16]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Recommended Storage Conditions

To ensure the longevity and reactivity of the phosphoramidite, strict storage conditions must be maintained.

  • Temperature: Store at -20°C.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Vials are typically sealed under argon by the manufacturer.

  • Moisture: Store in a desiccated environment to prevent moisture infiltration. Avoid repeated freeze-thaw cycles.

Handling Under Anhydrous Conditions

The Causality of Anhydrous Technique: The phosphorus (III) center in a phosphoramidite is highly susceptible to nucleophilic attack by water. This hydrolysis reaction converts the reactive phosphoramidite into an unreactive H-phosphonate or phosphite triester, which cannot participate in the coupling reaction.[13] This directly leads to failed additions (deletions) in the oligonucleotide sequence. Therefore, every step of the handling and dissolution process is designed to rigorously exclude moisture.

Experimental Protocols

Protocol: Reconstitution of 2'-O-Methyl-5-propynylcytidine Phosphoramidite

Objective: To prepare a stock solution of the phosphoramidite in anhydrous acetonitrile at a specified concentration (typically 0.1 M) for use on an automated DNA/RNA synthesizer.

Materials:

  • 2'-O-Methyl-5-propynylcytidine phosphoramidite vial (as supplied by manufacturer)

  • Anhydrous acetonitrile (synthesis grade, <30 ppm H₂O)[12]

  • Gas-tight syringe with a long needle

  • Argon or Nitrogen gas line with a sterile filter

  • Synthesizer-specific bottle with septum cap

Caption: Workflow for the safe and effective reconstitution of phosphoramidite monomers.

Step-by-Step Procedure:

  • Equilibration (Critical Step): Remove the sealed phosphoramidite vial from the -20°C freezer. Place it in a desiccator and allow it to warm to room temperature for at least 30 minutes. Rationale: This step is absolutely critical to prevent atmospheric moisture from condensing onto the cold powder when the vial is opened, which would immediately compromise the reagent.

  • Volume Calculation: Calculate the volume of anhydrous acetonitrile required to achieve the desired concentration (e.g., for a 0.1 M solution from a 100 mg vial with a MW of 825.9 g/mol , you would need 1.21 mL).

  • Solvent Preparation: Using a clean, dry, gas-tight syringe, carefully draw up the calculated volume of anhydrous acetonitrile.

  • Dissolution: Uncap the phosphoramidite vial. Puncture the septum with the syringe needle and slowly add the acetonitrile. Gently swirl the vial to dissolve the powder. The solution should be clear and colorless. If difficult to dissolve, a brief, gentle vortex can be applied.

  • Inert Gas Transfer: Transfer the dissolved phosphoramidite solution to the appropriate synthesizer bottle. It is best practice to perform this transfer under a gentle stream of inert gas (Argon or Nitrogen) to prevent moisture from entering the bottle.

  • Installation: Secure the septum cap on the synthesizer bottle and install it on the synthesizer. Prime the lines according to the instrument's protocol to ensure the reagent is delivered correctly to the synthesis column.

Self-Validation:

  • Visual Check: The final solution should be free of any particulate matter.

  • Performance Check: The ultimate validation is a high coupling efficiency (>98.5%) during the first few incorporations in a synthesis run, as reported by the synthesizer's trityl monitor.

Principle: Incorporation via Phosphoramidite Chemistry

The reconstituted monomer is now ready for use in the standard phosphoramidite synthesis cycle. This four-step process is repeated for each nucleotide added to the growing chain.[9][10]

G Detritylation 1. Detritylation Removes 5'-DMT group Reagent: Trichloroacetic Acid (TCA) Coupling 2. Coupling Adds new phosphoramidite Reagents: Amidite + Activator Detritylation->Coupling Exposes 5'-OH Capping 3. Capping Blocks unreacted 5'-OH groups Reagent: Acetic Anhydride Coupling->Capping Chain Elongation Oxidation 4. Oxidation Stabilizes phosphate linkage (P-III to P-V) Reagent: Iodine Solution Capping->Oxidation Prevents Deletion Mutants Oxidation->Detritylation Ready for next cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Key Considerations for Modified Monomers:

  • Coupling Time: While standard DNA phosphoramidites couple very quickly (e.g., 30 seconds), some bulky or modified amidites may benefit from a slightly extended coupling time. It is advisable to start with the standard time and only increase it if coupling efficiencies are suboptimal.

  • Deprotection: The final cleavage and deprotection steps must be compatible with all modifications present in the oligonucleotide. The 2'-OMe and 5-propynyl groups are stable to standard deprotection conditions (e.g., concentrated aqueous ammonia).[10]

Troubleshooting

Problem Potential Cause Recommended Solution
Phosphoramidite Fails to Dissolve 1. Incorrect solvent used. 2. Reagent has degraded/hydrolyzed due to improper storage.1. Ensure only high-quality, anhydrous acetonitrile is used. 2. Discard the reagent and use a new, properly stored vial.
Low Coupling Efficiency (<98%) 1. Reagent degradation (hydrolysis). 2. Insufficient activator concentration. 3. Blockage in synthesizer fluidics. 4. Sub-optimal coupling time.1. Prepare a fresh solution of the phosphoramidite. Ensure anhydrous conditions were maintained. 2. Check the age and concentration of the activator solution. 3. Perform instrument maintenance and check fluid delivery. 4. Incrementally increase the coupling time for this specific monomer.
Discolored Phosphoramidite Solution Oxidation or presence of impurities.Discard the solution. This indicates significant degradation. Prepare a fresh solution from a new vial.

References

  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]

  • Peterec, S., et al. (2021). A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. Molecules, 26(15), 4487. Available from: [Link]

  • Vernekar, S. K. V., et al. (2024). C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridine for antisense therapeutics. RSC Advances, 14(1), 1-8. Available from: [Link]

  • Wilds, C. J., et al. (2018). C5-Propynyl Modified 2'-Fluoroarabinonucleic Acids Form Stable Duplexes with RNA that are RNase H Competent. Request PDF. Retrieved from [Link]

  • Vernekar, S. K. V., et al. (2025). Synthesis of 4′‐C‐α‐Aminoethoxy‐2′‐O‐Methyl‐5‐Methyl‐ and 5‐Propynyl‐Uridine Phosphoramidites for Structurally Optimized Antisense Oligonucleotides. Current Protocols. Available from: [Link]

  • Miao, Z., et al. (2016). 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA. ACS Chemical Biology, 11(8), 2094-2098. Available from: [Link]

  • Tanpure, A. A., & Balasubramanian, S. (2017). Synthesis and Multiple Incorporations of 2'-O-Methyl-5-hydroxymethylcytidine, 5-Hydroxymethylcytidine and 5-Formylcytidine Monomers into RNA Oligonucleotides. ChemBioChem, 18(22), 2236-2241. Available from: [Link]

  • LINK Technologies. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link]

  • Sproat, B. S., et al. (1991). A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites. Nucleic Acids Research, 19(21), 5965-5971. Available from: [Link]

  • Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry. Retrieved from [Link]

  • Ghosh, A., et al. (2022). A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotides. ChemRxiv. Retrieved from [Link]

  • Jackson, L. N., et al. (2022). Efficient synthesis and evolution of 2'-modified nucleic acid chemistries found in FDA-approved nucleic acid therapeutics. Nature Communications, 13(1), 6029. Available from: [Link]

  • Pontarelli, A., & Wilds, C. J. (2023). Oligonucleotides Containing C5-Propynyl Modified Arabinonucleic Acids: Synthesis, Biophysical and Antisense Properties. ChemBioChem, 24(9), e202300068. Available from: [Link]

  • Salo, H., et al. (2009). Chemical Synthesis of Oligonucleotides Using Acetone as a Washing Solvent. Nucleosides, Nucleotides and Nucleic Acids, 28(2), 143-152. Available from: [Link]

  • ResearchGate. (2017). (PDF) Synthesis and multiple incorporations of 2′-O-methyl-5-hydroxymethyl-, 5-hydroxymethyl- and 5-formylcytidine monomers into RNA oligonucleotides. Retrieved from [Link]

  • Di Trani, N., et al. (2022). A Nanoparticle-Based Strategy to Stabilize 5-Azacytidine and Preserve DNA Demethylation Activity in Human Cardiac Fibroblasts. Pharmaceutics, 14(8), 1546. Available from: [Link]

  • Reddy, M. P., et al. (2005). Oligonucleotide synthesis with alternative solvents. U.S. Patent Application No. 10/632,537.
  • Chemos GmbH & Co.KG. (2023). Safety Data Sheet: 2-methylpropan-2-ol. Retrieved from [Link]

  • Levy, M., & Miller, S. L. (1998). The stability of the RNA bases: Implications for the origin of life. Proceedings of the National Academy of Sciences, 95(14), 7933-7938. Available from: [Link]

  • Pontarelli, A., & Wilds, C. J. (2023). Oligonucleotides Containing C5‐Propynyl Modified Arabinonucleic Acids: Synthesis, Biophysical and Antisense Properties. ResearchGate. Retrieved from [Link]

  • Chheda, U., et al. (2024). Factors Affecting Stability of RNA - Temperature, Length, Concentration, pH, and Buffering Species. Journal of Pharmaceutical Sciences, 113(2), 377-385. Available from: [Link]

  • Pontarelli, A., & Wilds, C. J. (2023). Oligonucleotides Containing C5‐Propynyl Modified Arabinonucleic Acids: Synthesis, Biophysical and Antisense Properties. ChemBioChem, 24(9), e202300068. Available from: [Link]

  • Kiani, F., & Halimi, A. (2015). Solvent effects on acidic dissociation constants of cytidine 5'-monophosphate using ab initio methods. Journal of Biophysical Chemistry, 15, 73-80. Retrieved from [Link]

  • Issa, J. J., et al. (2023). Therapeutic Applications of Azanucleoside Analogs as DNA Demethylating Agents. Cancers, 15(13), 3505. Available from: [Link]

  • Alshehri, S., et al. (2022). Thermodynamic Solubility Profile of Temozolomide in Different Commonly Used Pharmaceutical Solvents. Molecules, 27(5), 1437. Available from: [Link]

  • Nishiyama, T., et al. (2023). Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties. International Journal of Molecular Sciences, 24(23), 17091. Available from: [Link]

  • Liu, Y., et al. (2022). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. Frontiers in Chemistry, 10, 866035. Available from: [Link]

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Application Note: Optimized Dissolution Protocols for Modified Cytosine Phosphoramidites

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Modified cytosine phosphoramidites (e.g., 5-Methyl-dC, LNA-C, Gemcitabine) are critical tools in therapeutic oligonucleotide development and epigenetic research.[] However, their varying lipophilicity and steric bulk often lead to poor solubility in standard acetonitrile (ACN), resulting in nozzle clogging, instrument downtime, and compromised coupling efficiency. This guide provides a tiered solvent selection matrix and validated dissolution protocols to ensure optimal synthesis performance.

Introduction: The Solubility Challenge

Cytosine is chemically prone to side reactions, specifically transamination at the N4 position. To prevent this, exocyclic amine protection (Acetyl, Benzoyl, or Isobutyryl) is required. When combined with modifications at the C5 position (e.g., methyl, hydroxymethyl) or the sugar moiety (e.g., LNA, 2'-Fluoro), the molecule's solubility profile shifts significantly.

  • The Standard: Unmodified DNA phosphoramidites dissolve readily in anhydrous Acetonitrile (ACN).

  • The Problem: Hydrophobic modifications (e.g., long alkyl linkers) or rigid bicyclic structures (e.g., LNA) resist solvation in pure ACN. Incomplete dissolution leads to "micro-precipitates" that are invisible to the naked eye but fatal to microfluidic lines.

  • The Solution: Strategic use of co-solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) to modulate polarity and solubility parameters.

Solvent Selection Matrix

Do not default to ACN for every amidite. Use this matrix to select the correct solvent system based on the specific modification.

Modification ClassSpecific ExamplesRecommended SolventRationale
Standard / Minimal 5-Methyl-dC (Ac/Bz), Pyrrolo-dC, 5-Hydroxymethyl-dC (protected)100% Anhydrous ACN Standard polarity is sufficient.[] ACN offers the best stability and flow characteristics.
Rigid / Bicyclic LNA-5-Methyl-C , cEt BNAACN : THF (3:1) or ACN : DCM (1:1) LNA structures are notoriously difficult to solvate.[] THF aids in breaking crystal lattice energy without excessive volatility.
Hydrophobic / Bulky C5-Alkyl-Linkers, Fatty Acid conjugates, Cholesterol-CACN : DCM (1:1) DCM provides the lipophilicity needed for hydrophobic tails.[]
Fluorinated Gemcitabine (2',2'-difluoro-dC), 2'-F-dC100% ACN (Primary) Switch to ACN:DCM if >0.1MGenerally soluble in ACN, but high concentrations may require DCM support.[]
Technical Comparison of Solvents
PropertyAcetonitrile (ACN)Dichloromethane (DCM)Tetrahydrofuran (THF)
Role Primary SolventSolubilizer for LipophilicsSolubilizer for Rigid/Polar Mods
Boiling Point 82°C39.6°C (Highly Volatile)66°C
Viscosity Low (0.37 cP)Low (0.41 cP)Low (0.48 cP)
Risk Factor LowHigh: Evaporation increases concentration over time.[]Medium: Peroxide formation if not stabilized/fresh.

Decision Tree: Solvent Selection Workflow

The following logic flow ensures you select the correct solvent system before starting synthesis.

SolventSelection Start Select Modified Cytosine Amidite CheckMod Analyze Modification Type Start->CheckMod Standard Standard / Epigenetic (5-Me-dC, 5-hm-dC) CheckMod->Standard Rigid Bicyclic / Locked (LNA-5-Me-C, BNA) CheckMod->Rigid Bulky Hydrophobic / Linker (C5-Alkyl, Cholesterol) CheckMod->Bulky SolventACN Protocol A: 100% Anhydrous ACN Standard->SolventACN Standard Solubility SolventTHF Protocol C: ACN : THF (3:1) Rigid->SolventTHF Hard to Dissolve SolventDCM Protocol B: ACN : DCM (1:1) Bulky->SolventDCM Lipophilic

Figure 1: Decision tree for selecting the optimal solvent based on the chemical nature of the cytosine modification.[]

Detailed Dissolution Protocols

Critical Pre-Requisites (All Protocols)
  • Water Content: Solvents must be <30 ppm water (ideally <10 ppm).[2] Use molecular sieves (3Å) if the bottle has been opened previously.

  • Temperature: Allow amidite bottles to equilibrate to room temperature (20-25°C) before opening to prevent condensation.

  • Gas Purge: All solvents must be purged with Argon or Nitrogen.

Protocol A: Standard Dissolution (100% ACN)

For 5-Methyl-dC, Pyrrolo-dC, and Gemcitabine.[]

  • Calculate the volume of Anhydrous ACN required for 0.1M concentration .

    • Formula: Volume (mL) = (Mass (mg) / MW) / 0.1[]

  • Add ACN via syringe through the septum (if available) or directly into the bottle under inert gas flow.

  • Swirl gently for 1-2 minutes.

  • Visual Check: Hold the bottle against a light source. Look for "Schlieric lines" (wavy lines indicating density differences). Continue swirling until these disappear and the solution is perfectly clear.

  • Install on the synthesizer immediately.

Protocol B: The "Hydrophobic" Mix (1:1 ACN/DCM)

For Bulky C5-linkers and Lipid-conjugated Cytosines.[]

  • Prepare a fresh mixture of Anhydrous ACN and Anhydrous DCM in a 1:1 ratio (v/v) in a dry glass container.

  • Add the solvent mixture to the amidite powder.

  • Vortex briefly (5-10 seconds).

  • Allow to stand for 5 minutes to ensure complete solvation of hydrophobic tails.

  • Warning: DCM is highly volatile.

    • Synthesizer Setting: If possible, pressurize the bottle immediately.

    • Shelf Life: Discard solution after 24 hours to prevent concentration changes due to DCM evaporation.

Protocol C: The "LNA" Special (3:1 ACN/THF)

Specifically for LNA-5-Methyl-C and cEt variants.[]

  • Why THF? LNA phosphoramidites form tight crystal lattices. ACN alone often fails to break these, leading to instrument valve blockages.

  • Prepare a mixture of 75% Anhydrous ACN and 25% Anhydrous THF .

  • Add to the amidite.

  • Dissolution Time: These amidites dissolve slowly. Swirl for 2-3 minutes, then let stand for 10 minutes.

  • Visual Check: Inspect the bottom of the bottle carefully for undissolved crystals.

  • Note: Ensure your synthesizer's tubing is compatible with THF (most modern systems are).

Quality Control & Troubleshooting

The "Self-Validating" System

A robust protocol includes steps to verify success before the run fails.

  • The Pressure Test (Automated):

    • On systems like the AKTA or MerMade, observe the "Fill Time" or pressure sensors during the priming step.

    • Pass: Fill time is consistent with standard amidites (<5% deviation).

    • Fail: Fill time is sluggish. Stop immediately. This indicates high viscosity or particulate clogging.

  • Visual Inspection (Manual):

    • Before installation, tilt the bottle. The solution should not leave "streaks" or "grains" on the glass wall.

    • If particulates are visible, do not sonicate with heat . Instead, pass the solution through a 0.45 µm PTFE syringe filter into a fresh, dry bottle.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Precipitate forms after 2 hours Moisture ingress or temperature dropCheck solvent water content (<30ppm).[] Re-dissolve with 10% more DCM if using Protocol B.
Low Coupling Efficiency (<95%) Incomplete dissolution or water contaminationAdd molecular sieves (3Å) to the solution. Increase coupling time (e.g., 6 mins for LNA).
Synthesizer Nozzle Clog LNA crystallizationSwitch to Protocol C (ACN:THF). Flush lines with pure DCM, then ACN.

Synthesis Workflow Diagram

DissolutionProtocol Step1 Equilibrate (Room Temp) Step2 Add Solvent (See Matrix) Step1->Step2 Step3 Agitate (Swirl/Vortex) Step2->Step3 Step4 Visual QC (Clear?) Step3->Step4 Step5 Install on Synthesizer Step4->Step5 Yes StepFail Filter (0.45µm) or Add Co-solvent Step4->StepFail No StepFail->Step4 Retry

Figure 2: Step-by-step workflow for dissolving and validating modified phosphoramidites.

References

  • Glen Research. (n.d.). Dissolving Phosphoramidites. Retrieved October 26, 2023, from [Link]

  • Glen Research. (n.d.). Locked Nucleic Acid (LNA™) Phosphoramidites: 5-Me-C Solubility. Retrieved October 26, 2023, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency with 5-Propynyl Phosphoramidites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low coupling efficiency specifically when using 5-propynyl phosphoramidites (5-propynyl-dC and 5-propynyl-dU). As Senior Application Scientists, we have compiled this resource to provide in-depth, field-proven insights to help you diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in coupling efficiency when incorporating 5-propynyl-dC/dU into our oligonucleotides. What are the most common causes?

Low coupling efficiency with 5-propynyl phosphoramidites can stem from several factors, often related to the unique characteristics of this modification. While these amidites are designed to be compatible with standard oligonucleotide synthesis cycles, their successful incorporation requires meticulous attention to specific details. The primary culprits for decreased efficiency are typically:

  • Suboptimal Reagent Quality and Handling: The integrity of your phosphoramidites and all other reagents is paramount. Degradation due to moisture, air exposure, or prolonged storage can significantly impair reactivity.

  • Inadequate Synthesis Conditions: Standard synthesis protocols may not be fully optimized for the steric demands of the 5-propynyl group. Factors like coupling time and the choice of activator can have a substantial impact on the outcome.

  • Instrument and Fluidics Issues: Problems with your DNA synthesizer, such as leaks or blockages, can lead to inconsistent reagent delivery and are a common source of synthesis failures.

This guide will walk you through a systematic approach to troubleshooting each of these areas.

In-Depth Troubleshooting Guide

Issue 1: Is the 5-propynyl phosphoramidite itself the problem?

Q2: How can I determine if the quality of my 5-propynyl phosphoramidite is compromised?

The stability of phosphoramidites is critical for successful oligonucleotide synthesis.[1] Any degradation of the amidite will directly lead to lower coupling efficiency. Here’s how to assess the quality of your 5-propynyl phosphoramidite:

  • Visual Inspection: High-quality phosphoramidites should be a white, crystalline powder. Any discoloration (e.g., yellowing) or clumping can be an indicator of degradation.

  • Age and Storage: Always use fresh phosphoramidites. Check the expiration date on the vial. Ensure that the amidites have been stored under the recommended conditions, typically at 2-8°C in a desiccated, inert atmosphere.

  • Solution Stability: Once dissolved in anhydrous acetonitrile, 5-propynyl phosphoramidites, like other amidites, have a limited bench life. It is best practice to dissolve them just before use. If you are using a pre-dissolved solution that has been on the synthesizer for an extended period, it is a likely source of your problem.

Protocol for Preparing Fresh 5-Propynyl Phosphoramidite Solution:

  • Ensure your acetonitrile is of the highest quality (anhydrous, <30 ppm water). Using a freshly opened bottle is recommended.

  • Carefully weigh the required amount of 5-propynyl phosphoramidite in a clean, dry vial under an inert gas atmosphere (e.g., argon).

  • Add the appropriate volume of anhydrous acetonitrile to achieve the desired concentration (typically 0.1 M to 0.15 M).

  • Gently swirl the vial to dissolve the amidite completely. Avoid vigorous shaking, which can introduce moisture.

  • Immediately place the vial on the synthesizer and prime the lines.

Issue 2: Are my synthesis conditions optimized for 5-propynyl phosphoramidites?

Q3: Does the 5-propynyl group cause steric hindrance that affects coupling?

Yes, while the 5-propynyl group is relatively small and linear, it can introduce a degree of steric hindrance at the C5 position of the pyrimidine ring. This can potentially slow down the coupling reaction compared to standard dC and dT phosphoramidites. While some manufacturers suggest that standard coupling times are sufficient, field experience and some studies indicate that extending the coupling time can be beneficial, especially when synthesizing long oligonucleotides or sequences with multiple modifications.

Q4: What is the recommended coupling time for 5-propynyl phosphoramidites?

While standard coupling times (e.g., 120 seconds) may work in some cases, a common and effective troubleshooting step is to increase the coupling time. For modified phosphoramidites, including those with C5 modifications, extending the coupling wait time to 450 seconds has been shown to improve coupling efficiency.[2]

Q5: Which activator should I use for 5-propynyl phosphoramidites?

The choice of activator is crucial for efficient phosphoramidite chemistry. The activator protonates the nitrogen of the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain.

  • Standard Activators: For many applications, standard activators like 1H-Tetrazole or 4,5-Dicyanoimidazole (DCI) are effective. DCI is often preferred as it can lead to faster coupling kinetics compared to tetrazole.[1]

  • More Potent Activators: If you are still experiencing low coupling efficiency with standard activators, consider using a more potent activator such as 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) . These are particularly useful for sterically hindered phosphoramidites.

ActivatorConcentrationRecommended Use
1H-Tetrazole0.45 MStandard DNA/RNA synthesis
4,5-Dicyanoimidazole (DCI)0.25 M - 1.0 MFaster coupling, general use
5-Ethylthio-1H-tetrazole (ETT)0.25 M - 0.6 MSterically hindered amidites
5-Benzylthio-1H-tetrazole (BTT)0.25 M - 0.3 MSterically hindered amidites

Experimental Workflow for Optimizing Coupling Time and Activator:

G cluster_start Start: Low Coupling Efficiency cluster_reagents Reagent Check cluster_coupling_time Coupling Time Optimization cluster_activator Activator Optimization cluster_end Resolution start Low Coupling Efficiency with 5-Propynyl Phosphoramidite reagents Use Freshly Prepared 5-Propynyl Phosphoramidite and Anhydrous Solvents start->reagents Step 1 coupling_time Increase Coupling Time (e.g., to 450 seconds) reagents->coupling_time Step 2 end Improved Coupling Efficiency reagents->end If resolved activator Switch to a More Potent Activator (e.g., DCI, ETT, or BTT) coupling_time->activator Step 3 (if needed) coupling_time->end If resolved activator->end Resolution

Sources

Reducing hepatotoxicity in 5-propynyl modified antisense oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Researcher

Welcome to the technical support guide for 5-propynyl modified antisense oligonucleotides (ASOs). The incorporation of C-5 propynyl pyrimidines (5-propynyl-dC and 5-propynyl-dU) into an ASO is a powerful strategy to significantly increase its binding affinity for the target RNA. This enhanced affinity can lead to greater potency. However, this same characteristic presents a critical challenge: a heightened risk of hepatotoxicity.

This guide is designed for researchers, scientists, and drug development professionals actively working with these potent ASO chemistries. It moves beyond simple protocols to explain the underlying mechanisms of toxicity and provides actionable, evidence-based strategies for its mitigation. Our goal is to empower you to design safer, more effective ASO therapeutics by proactively addressing hepatotoxicity from the earliest stages of development.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the hepatotoxicity of high-affinity ASOs.

Q1: What is the primary mechanism of hepatotoxicity associated with high-affinity ASOs, including those with 5-propynyl modifications?

A: The hepatotoxicity of high-affinity ASOs is primarily driven by two mechanisms:

  • RNase H1-Dependent Off-Target Effects: High-affinity modifications, such as 5-propynyl pyrimidines, can cause the ASO to bind not only to its intended mRNA target but also to numerous other partially complementary RNA sequences throughout the transcriptome. When these off-target duplexes form in the nucleus, they are recognized and cleaved by RNase H1, an enzyme that degrades the RNA strand of a DNA-RNA hybrid[1][2]. This promiscuous degradation of many unintended transcripts, particularly very long pre-mRNAs, places significant stress on the hepatocyte, leading to a phenomenon described as cellular "death by a thousand cuts"[3]. Studies have shown that attenuating RNase H1 levels can reduce this form of toxicity[1][3][4].

  • Hybridization-Independent Protein Binding: ASO toxicity can also be independent of its binding to RNA. The specific chemical makeup and sequence of an ASO can promote non-specific binding to intracellular proteins[5][6]. These interactions can disrupt critical cellular processes, leading to stress responses, apoptosis, and liver injury[6].

Q2: How does the 5-propynyl modification specifically contribute to hepatotoxicity?

A: The 5-propynyl group enhances binding affinity (melting temperature, Tm) for the target RNA. While beneficial for on-target potency, this high affinity is a double-edged sword. Research has demonstrated that first-generation ASOs (i.e., fully modified oligodeoxynucleotides) containing C-5 propynyl pyrimidines cause severe toxicity in animal models, including mortality and significant liver damage characterized by immune cell infiltration and apoptosis[7]. This is attributed to the increased likelihood of the promiscuous, RNase H1-dependent off-target effects described above. The toxicity was found to be significantly reduced when the 5-propynyl modifications were restricted to the 2'-O-methoxyethyl (2'-MOE) "wings" of a chimeric gapmer ASO, indicating that the structural context of the modification is critical[7].

Q3: Are there specific sequence motifs I should avoid when designing 5-propynyl modified ASOs?

A: Yes, sequence composition plays a crucial role. While research on motifs specific to 5-propynyl ASOs is emerging, studies on other high-affinity ASOs, like those containing Locked Nucleic Acids (LNA), have identified specific motifs associated with a higher risk of hepatotoxicity. For instance, TGC and TCC motifs have been strongly correlated with hepatotoxicity in LNA gapmers[6][8]. These motifs appear to increase non-specific binding to liver proteins, which can trigger cellular stress pathways[6]. It is a prudent design strategy to use computational models to screen for and avoid these and other potentially problematic motifs when designing any high-affinity ASO[9][10].

Q4: What are the primary strategies to mitigate hepatotoxicity at the ASO design stage?

A: Proactive mitigation should focus on two key areas:

  • Optimizing Binding Affinity: The goal is to achieve a therapeutic window where on-target engagement is high, but off-target binding is low. This can be achieved by modulating the overall melting temperature (Tm) of the ASO[8]. Instead of uniformly incorporating 5-propynyl modifications, strategically replace some with lower-affinity nucleotides (like 2'-MOE) to fine-tune the affinity and reduce promiscuity.

  • Strategic Chemical Placement: For gapmer ASOs, the placement of high-affinity modifications is critical. Based on direct evidence, C-5 propynyl pyrimidine modifications should be restricted to the 2'-modified "wings" and excluded from the central DNA "gap" that recruits RNase H[7]. This design limits toxicity while still benefiting from the enhanced binding affinity conferred by the modification.

Section 2: Troubleshooting Guide: Elevated Hepatotoxicity in Preclinical Studies

This guide is for researchers who have observed signs of liver injury (e.g., elevated serum transaminases) in in vivo experiments with 5-propynyl modified ASOs.

Problem: Unexpectedly high ALT/AST levels, adverse liver histopathology, or other signs of liver distress observed in animal models.
Step 1: Systematically Confirm and Characterize the Toxicity

Before investigating the mechanism, it is crucial to confirm that the observed toxicity is ASO-dependent and to characterize its severity. An acute in vivo screen is an efficient method for ranking the hepatotoxic potential of different ASO candidates[10].

Protocol: Acute In Vivo Hepatotoxicity Screen in Mice

  • Animal Model: Use a standard mouse strain (e.g., C57BL/6J). Group animals (n=4-5 per group).

  • Dosing: Administer a single high dose of the ASO (e.g., 50 mg/kg) via subcutaneous or intravenous injection. Include a saline-treated control group.

  • Monitoring: Observe animals daily for clinical signs of distress.

  • Endpoint Collection (Day 3-4):

    • Collect blood via cardiac puncture for serum chemistry analysis.

    • Humanely euthanize animals and perform a necropsy.

    • Measure the liver and spleen weights.

    • Fix a portion of the liver in 10% neutral buffered formalin for histopathological analysis.

  • Analysis:

    • Measure serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels.

    • Calculate liver-to-body-weight ratios.

    • Have a qualified pathologist perform a blinded histopathological evaluation of H&E-stained liver sections, looking for signs of hepatocyte necrosis, apoptosis, vacuolation, and inflammatory cell infiltration.

Data Interpretation: Use the results to rank your ASO candidates. A significant elevation in ALT/AST is a primary indicator of acute liver injury[11].

ASO CandidateDose (mg/kg)Mean Serum ALT (IU/L)Liver/Body Weight RatioHistopathology Notes
Control (Saline)N/A40 ± 80.045 ± 0.003No significant findings
ASO-001 (Toxic)502500 ± 4500.060 ± 0.005Moderate multifocal hepatocellular necrosis, inflammatory infiltration
ASO-002 (Improved)50150 ± 300.048 ± 0.004Minimal to mild single-cell necrosis

Table 1: Example data summary from an acute in vivo screen.

Step 2: Investigate the Underlying Mechanism

Once toxicity is confirmed, the next step is to determine the likely cause.

Hypothesis A: Hybridization-Dependent Off-Target Effects

The high affinity conferred by the 5-propynyl modification has led to widespread, RNase H1-mediated cleavage of unintended transcripts, causing cellular collapse.

cluster_nuc Inside Nucleus ASO High-Affinity ASO (5-Propynyl Modified) Target On-Target mRNA ASO->Target Binds OffTarget Off-Target pre-mRNAs (Long Transcripts) ASO->OffTarget Promiscuous Binding Nucleus Hepatocyte Nucleus Cleavage_On On-Target Cleavage Target->Cleavage_On Forms Duplex Cleavage_Off Promiscuous Off-Target Cleavage OffTarget->Cleavage_Off Forms Duplex RNaseH1 RNase H1 RNaseH1->Cleavage_On Recruited RNaseH1->Cleavage_Off Recruited Efficacy Therapeutic Effect Cleavage_On->Efficacy Toxicity Hepatotoxicity ('Death by a Thousand Cuts') Cleavage_Off->Toxicity

Caption: RNase H1-mediated hepatotoxicity workflow.

Troubleshooting Action: Perform transcriptome-wide analysis (RNA-seq) on liver tissue from the in vivo study. A strong correlation between the degree of hepatotoxicity (ALT levels) and the number of significantly downregulated off-target transcripts is compelling evidence for this mechanism[10]. Prioritize ASO candidates that show high on-target knockdown with minimal off-target engagement.

Hypothesis B: Hybridization-Independent Protein Binding

The unique sequence and chemical structure of your ASO is causing it to bind non-specifically to essential hepatocellular proteins, disrupting their function.

Troubleshooting Action: Conduct an in vitro protein binding assay. Incubate your toxic ASO and a non-toxic control ASO with liver protein extracts. Analyze the protein-ASO complexes using techniques like gel-shift assays or pull-down assays followed by mass spectrometry to identify binding partners that are unique to the toxic ASO. ASOs with certain motifs (e.g., TGC, TCC) often show higher total protein binding[6].

Step 3: Rational ASO Redesign for Toxicity Mitigation

Based on your findings, redesign the ASO candidate.

cluster_input Initial Observation cluster_analysis Troubleshooting & Analysis cluster_redesign Redesign Strategies cluster_output Validation ToxicASO Toxic ASO Candidate (High ALT/AST) Mechanism Determine Mechanism (Off-Target vs. Protein Binding) ToxicASO->Mechanism Modulate 1. Modulate Affinity (Reduce 5-propynyl content) Mechanism->Modulate Optimize 2. Optimize Structure (Restrict 5-propynyl to wings) Mechanism->Optimize Screen 3. In Silico Screening (Avoid toxic motifs) Mechanism->Screen ImprovedASO Improved ASO Candidate (Safer Profile) Modulate->ImprovedASO Optimize->ImprovedASO Screen->ImprovedASO

Caption: Logical workflow for ASO redesign.

Mitigation Strategies:

  • Modulate Binding Affinity: If widespread off-target effects are observed, redesign the ASO to lower its overall Tm. Systematically replace 5-propynyl pyrimidines in the wings with 2'-MOE or another lower-affinity modification until a balance of potency and safety is achieved[8].

  • Optimize Chemical Placement: Confirm that no 5-propynyl modifications are present in the central DNA gap. This is a critical design rule. The hepatotoxicity of C-5 propynyl-modified oligonucleotides can be significantly limited by restricting their incorporation to the 2'-MOE nucleosides in the wings[7].

  • Sequence Optimization: Rerun the redesigned ASO sequences through in silico prediction tools to flag any potential hepatotoxicity-associated motifs that may have been introduced[9][10].

Section 3: Proactive In Vitro Screening Protocol

To de-risk ASO candidates before committing to costly and time-consuming animal studies, use a predictive in vitro model. Primary human hepatocytes are an excellent system for evaluating the potential for ASO-induced cytotoxicity[12][13].

Protocol: Cytotoxicity Assessment in Sandwich-Cultured Primary Human Hepatocytes (p-PHH)

  • Cell Culture: Plate cryopreserved p-PHH in collagen-coated plates. Once confluent, overlay with a layer of Matrigel to establish a sandwich culture, which helps maintain hepatocyte function.

  • ASO Treatment: After 24-48 hours of stabilization, replace the medium with fresh medium containing the ASO candidates at various concentrations (e.g., 1-30 µM). Include a non-toxic ASO and a vehicle control. ASOs are taken up by hepatocytes via gymnotic delivery (without transfection reagents).

  • Incubation: Treat cells for 3-5 days.

  • Endpoint Assays:

    • Cytotoxicity (LDH Release): Collect the cell culture supernatant at the end of the treatment period. Measure Lactate Dehydrogenase (LDH) activity using a commercially available kit. LDH release is an indicator of cell membrane damage and necrosis[13].

    • Cell Viability (ATP Content): Lyse the remaining cells and measure intracellular ATP levels using a luminescence-based assay. A decrease in ATP indicates metabolic impairment and reduced cell viability[13].

    • Hepatocyte Function (Optional): Measure levels of secreted albumin or produced urea in the supernatant to assess specific hepatocyte functions[12].

Data Presentation: Compare the dose-response of your new designs against the original, more toxic ASO.

ASO CandidateConcentration (µM)% LDH Release (vs. Lysis Control)% Cell Viability (vs. Vehicle)
Original ASO 1045%52%
3082%15%
Redesigned ASO 108%95%
3015%88%

Table 2: Example in vitro cytotoxicity data for parent vs. redesigned ASO.

This in vitro data provides a strong rationale for advancing the redesigned, less cytotoxic ASO into further in vivo testing.

References

  • Burel, S. A., Hart, C. E., Cauntay, P., Hsiao, J., Machemer, T., Katz, M., ... & Henry, S. P. (2015). Hepatotoxicity of high affinity gapmer antisense oligonucleotides is mediated by RNase H1 dependent promiscuous reduction of very long pre-mRNA transcripts. Nucleic Acids Research, 44(5), 2093-2109.
  • Burel, S. A., Hart, C. E., Cauntay, P., Hsiao, J., Machemer, T., Katz, M., ... & Henry, S. P. (2015). Hepatotoxicity of high affinity gapmer antisense oligonucleotides is mediated by RNase H1 dependent promiscuous reduction of very long pre-mRNA transcripts. Nucleic Acids Research. [Link]

  • Yoshida, T., Naito, Y., Yasuhara, H., Sasaki, K., Kawaji, H., Kawai, J., ... & Obika, S. (2022). Identification of nucleobase chemical modifications that reduce the hepatotoxicity of gapmer antisense oligonucleotides. Nucleic Acids Research, 50(15), 8416-8428. [Link]

  • Thymol Protects against 5-Fluorouracil-Induced Hepatotoxicity via the Regulation of the Akt/GSK-3β Pathway in In Vivo and In Silico Experimental Models. (2024). MDPI. [Link]

  • Astaxanthin Mitigates 5-Fluorouracil-Induced Hepatotoxicity and Oxidative Stress in Male Rats. (2024). MDPI. [Link]

  • Li, T., Yuan, P., He, Q., & Wu, M. (2022). Antisense oligonucleotide is a promising intervention for liver diseases. Frontiers in Pharmacology, 13, 1058253. [Link]

  • Prediction of In Vivo Toxicity and Clinical Effects Using Antisense Oligonucleotides in an In Vitro Model Utilizing 3D InSight B. (n.d.). ALIGOS Therapeutics. [Link]

  • Hagedorn, P. H., Pontoppidan, M., Bisgaard, M., Berrera, M., Dieckmann, A., & Hansen, H. F. (2013). Hepatotoxic Potential of Therapeutic Oligonucleotides Can Be Predicted from Their Sequence and Modification Pattern. Molecular Therapy, 21(8), 1545-1554. [Link]

  • Li, T., Yuan, P., He, Q., & Wu, M. (2022). Antisense oligonucleotide is a promising intervention for liver diseases. Frontiers in Pharmacology. [Link]

  • Hawes, J., Shi, Q., Ren, L., Schnackenberg, L., & Yang, K. (2023). Toxicity of three antisense oligonucleotide drugs and eighteen of their impurities in primary human hepatocytes. FDA. [Link]

  • Swayze, E. E., Siwkowski, A. M., Wancewicz, E. V., Migawa, M. T., Wyrzykiewicz, T. K., Hung, G., ... & Bennett, C. F. (2007). Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals. Nucleic Acids Research, 35(2), 687-700. [Link]

  • Kamola, P. J., Berrera, M., Sewell, K. L., & Frazier, K. S. (2017). Strategies for In Vivo Screening and Mitigation of Hepatotoxicity Associated with Antisense Drugs. Molecular Therapy - Nucleic Acids, 8, 383-394. [Link]

  • Burel, S. A., Hart, C. E., Cauntay, P., Hsiao, J., Machemer, T., Katz, M., ... & Henry, S. P. (2015). Hepatotoxicity of high affinity gapmer antisense oligonucleotides is mediated by RNase H1 dependent promiscuous reduction of very long pre-mRNA transcripts. ResearchGate. [Link]

  • van der Made, T. K., van der Raad, J., & Aarts, M. (2022). Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides. Nucleic Acid Therapeutics, 32(3), 145-159. [Link]

  • Dhuri, K., Dow, P., & Behl, T. (2022). Adverse Drug Reactions and Toxicity of the Food and Drug Administration–Approved Antisense Oligonucleotide Drugs. Drug Metabolism and Disposition, 50(10), 1332-1343. [Link]

  • Shen, W., De Hoyos, C. L., Sun, H., Vickers, T. A., Liang, X. H., & Crooke, S. T. (2018). Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins. Nucleic Acids Research, 46(5), 2204-2217. [Link]

  • Burdick, A. D., H-F, H., & S, S. (2014). Sequence motifs associated with hepatotoxicity of locked nucleic acid—modified antisense oligonucleotides. Nucleic Acids Research, 42(8), 4882-4891. [Link]

  • Shen, L., Siwkowski, A., Wancewicz, E. V., Lesnik, E., Butler, M., Witchell, D., ... & Monia, B. P. (2003). Evaluation of C-5 propynyl pyrimidine-containing oligonucleotides in vitro and in vivo. Antisense & Nucleic Acid Drug Development, 13(3), 129-142. [Link]

  • Toxicity of Antisense Oligonucleotides is Determined by the Synergistic Interplay of Chemical Modifications and Nucleotide Seque. (2024). ChemRxiv. [Link]

  • van der Made, T. K., van der Raad, J., & Aarts, M. (2022). Preclinical Safety Assessment of Therapeutic Oligonucleotides. Antisense RNA Design, Delivery, and Analysis. [Link]

Sources

Technical Support Center: Addressing Off-Target Effects in 2'-O-Methyl-5-propynylcytidine Gapmers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2'-O-Methyl-5-propynylcytidine (Me-pC) modified gapmer antisense oligonucleotides (ASOs). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions regarding off-target effects associated with this advanced ASO chemistry. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the specificity and efficacy of your experiments.

Section 1: Understanding the Technology

The Mechanism of 2'-O-Methyl-5-propynylcytidine Gapmers

2'-O-Methyl-5-propynylcytidine modified gapmers are a class of antisense oligonucleotides designed for potent and specific gene silencing. They are chimeric molecules, typically 16-20 nucleotides in length, with a central "gap" of DNA bases flanked by "wings" of modified ribonucleotides.[1][2] The 2'-O-Methyl modification in the wings enhances binding affinity to the target RNA, increases nuclease resistance, and reduces non-specific protein binding, which can mitigate some off-target effects.[3][4] The 5-propynyl modification on cytidine further increases binding affinity.

The central DNA gap is crucial for the mechanism of action. When the gapmer binds to its complementary target RNA, the DNA/RNA heteroduplex is recognized by the cellular enzyme RNase H.[5] RNase H then cleaves the RNA strand, leading to its degradation and subsequent reduction in protein expression.[5]

Gapmer Mechanism of Action cluster_0 Cellular Environment Gapmer Gapmer Target_RNA Target_RNA Gapmer->Target_RNA Hybridization RNase_H RNase_H Target_RNA->RNase_H Recruitment Degraded_RNA Degraded_RNA RNase_H->Degraded_RNA Cleavage Protein_Expression Protein Expression (Reduced) Degraded_RNA->Protein_Expression Leads to

Caption: Mechanism of 2'-O-Methyl-5-propynylcytidine Gapmer Action.

Types of Off-Target Effects

Off-target effects (OTEs) are broadly categorized into hybridization-dependent and hybridization-independent effects.

  • Hybridization-Dependent OTEs: These occur when the gapmer binds to unintended RNA transcripts with partial sequence complementarity, leading to their degradation.[6][7] This is the most common type of off-target effect for gapmers.

  • Hybridization-Independent OTEs: These are less common and can result from interactions of the ASO with cellular proteins, leading to toxicity or other unintended biological consequences. The 2'-O-Methyl modification is known to reduce such non-specific protein binding.[3]

This guide will primarily focus on identifying and mitigating hybridization-dependent off-target effects.

Section 2: Troubleshooting Guide

This section is designed to walk you through the process of identifying, validating, and mitigating potential off-target effects in your experiments.

Q1: I'm observing a phenotype that I suspect might be due to an off-target effect. How can I confirm this?

Initial Assessment:

The first step is to rigorously assess whether the observed phenotype is a direct result of silencing your target of interest.

Experimental Workflow for OTE Validation:

OTE Validation Workflow Start Suspected OTE Dose_Response 1. Dose-Response Analysis Start->Dose_Response Multiple_ASOs 2. Test Multiple ASOs Dose_Response->Multiple_ASOs Mismatch_Controls 3. Use Mismatch Controls Multiple_ASOs->Mismatch_Controls Rescue_Experiment 4. Rescue Experiment Mismatch_Controls->Rescue_Experiment Transcriptome_Analysis 5. Transcriptome-Wide Analysis Rescue_Experiment->Transcriptome_Analysis Conclusion Confirm/Refute OTE Transcriptome_Analysis->Conclusion

Caption: A stepwise workflow for validating suspected off-target effects.

Detailed Methodologies:

  • Dose-Response Analysis:

    • Rationale: On-target effects should exhibit a clear dose-dependent relationship. Off-target effects may appear only at higher concentrations.

    • Protocol:

      • Design a dose-response experiment with your gapmer, using a range of concentrations from low (e.g., 1.25 nM) to high (e.g., 80 nM).[8]

      • Measure both the knockdown of your target gene (e.g., by qPCR) and the observed phenotype at each concentration.

      • Plot the percentage of target knockdown versus the phenotypic effect. A strong correlation suggests the phenotype is on-target.

  • Test Multiple ASOs Targeting the Same Gene:

    • Rationale: Using at least two or three different gapmers that target different regions of the same RNA transcript can help distinguish on-target from off-target effects.[1][9] If the phenotype is consistently observed with multiple ASOs, it is more likely to be an on-target effect.

    • Protocol:

      • Design and synthesize at least two additional gapmers targeting your gene of interest.

      • Transfect cells with each gapmer at an effective concentration.

      • Assess both target knockdown and the phenotype for each ASO.

  • Use Mismatch Control Oligonucleotides:

    • Rationale: Mismatch controls are designed to have one or more nucleotide mismatches to the target sequence, which should significantly reduce or abolish on-target activity.[8] If the phenotype persists with the mismatch control, it is likely an off-target effect.

    • Protocol:

      • Design a mismatch control for your primary gapmer. A two-nucleotide mismatch is often a good starting point.

      • Transfect cells with the active gapmer and the mismatch control at the same concentration.

      • Measure target knockdown and the observed phenotype.

  • Rescue Experiment:

    • Rationale: If the phenotype is due to the knockdown of your target gene, re-introducing the gene (e.g., via a plasmid that is not targeted by the ASO) should "rescue" or reverse the phenotype.

    • Protocol:

      • Co-transfect cells with your gapmer and a plasmid expressing a version of your target gene that is resistant to the ASO (e.g., containing silent mutations in the ASO binding site).

      • As a control, co-transfect the gapmer with an empty vector.

      • Assess the phenotype. A reversal of the phenotype in the presence of the rescue plasmid confirms an on-target effect.

  • Transcriptome-Wide Analysis (RNA-Seq):

    • Rationale: This is the most comprehensive method to identify all potential off-target gene knockdowns.[10][11]

    • Protocol:

      • Treat your cells with the gapmer and a negative control (e.g., a scrambled sequence).

      • Isolate total RNA and perform RNA sequencing.

      • Analyze the data to identify all differentially expressed genes.

      • Use bioinformatics tools to search for potential binding sites of your gapmer in the off-target transcripts.

Q2: My RNA-Seq data shows several potential off-target genes. How do I prioritize which ones to validate?

Prioritization Strategy:

Not all statistically significant changes in gene expression are biologically relevant off-target events. Prioritize your list based on the following criteria:

Priority Tier Criteria Rationale
High - Significant downregulation (>50%)- Predicted binding site with ≤ 2 mismatches in the gapmer sequence- Known biological relevance to the observed phenotypeThese are the most likely candidates for causing the off-target phenotype.
Medium - Moderate downregulation (25-50%)- Predicted binding site with 3-4 mismatches- Plausible but not definite link to the phenotypeThese warrant further investigation if high-priority candidates are ruled out.
Low - Minor downregulation (<25%)- Predicted binding site with > 4 mismatches or mismatches in the wing region- No clear connection to the phenotypeThese are less likely to be the primary cause of the off-target effect.

Validation of Prioritized Candidates:

Once you have a prioritized list, validate these potential off-targets using qPCR in a new experiment to confirm the RNA-Seq results.

Q3: I've confirmed an off-target effect. What are my options to mitigate it?

Mitigation Strategies:

  • Optimize ASO Concentration:

    • Rationale: Using the lowest effective concentration of your gapmer can minimize off-target effects while maintaining sufficient on-target knockdown.[8]

    • Action: Perform a detailed dose-response curve to identify the minimal concentration that achieves the desired level of on-target knockdown.

  • Redesign the Gapmer:

    • Rationale: Shifting the target site of your gapmer can avoid complementarity to off-target transcripts.

    • Action: Use bioinformatics tools to identify a new target sequence within your gene of interest that has minimal homology to other transcripts in the relevant transcriptome.

  • Modify the Gapmer Design:

    • Rationale: Altering the length or chemistry of the gapmer can influence its specificity.

    • Action:

      • Length: Consider testing slightly shorter or longer gapmer designs. Extending the length of an ASO can sometimes reduce off-target effects by increasing the specificity of binding.[12][13]

      • Chemistry: While 2'-O-Methyl-5-propynylcytidine is a highly advanced modification, in some cases, exploring alternative chemistries for the wings, such as 2'-MOE or LNA, might alter the off-target profile.[14]

  • Introduce Mismatches:

    • Rationale: Strategically introducing mismatches in the gapmer sequence can be designed to destabilize binding to the off-target transcript more than the on-target transcript.[8][15] This is particularly useful for allele-specific silencing.

Section 3: Frequently Asked Questions (FAQs)

Q: What is a good negative control for a gapmer experiment?

A: A scrambled sequence with the same length and chemical modifications as your active gapmer is a standard negative control. It should have no significant homology to any sequence in the target transcriptome.

Q: How should I deliver my gapmers to cells?

A: For in vitro experiments, cationic lipid-based transfection reagents are commonly used.[16] For some in vivo applications, "gymnotic" or naked delivery can be effective, although it often requires higher doses.[5][17] The optimal delivery method will depend on the cell type or target tissue.[18][19]

Q: How stable are 2'-O-Methyl-5-propynylcytidine gapmers?

A: The 2'-O-Methyl and phosphorothioate backbone modifications confer significant resistance to nuclease degradation, leading to a longer half-life in cells and in vivo compared to unmodified oligonucleotides.[4][20]

Q: How should I store my gapmers?

A: Lyophilized gapmers should be stored at -20°C or -80°C. Once resuspended in a nuclease-free buffer, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[21]

References

  • Lennox, K. A., & Behlke, M. A. (2011). Chemical modification and design of anti-miRNA oligonucleotides. Gene therapy, 18(12), 1111–1120. [Link]

  • Vandermeulen, M., et al. (2023). Drug Discovery Perspectives of Antisense Oligonucleotides. Journal of Medicinal Chemistry. [Link]

  • Yoshida, T., et al. (2019). Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells. Genes to Cells, 24(12), 827-835. [Link]

  • Crooke, S. T., & SISK, D. R. (2023). Drug Discovery Perspectives of Antisense Oligonucleotides. Journal of Medicinal Chemistry. [Link]

  • Hagedorn, P. H., et al. (2018). Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice. Nucleic Acids Research, 46(11), 5366–5380. [Link]

  • Kasahara, T., et al. (2019). Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells. Genes to Cells. [Link]

  • van Leeuwen, D. (2023). Deciphering the impact of toxic ASO gapmer off-target RNA degradation on OT protein level. Oligonucleotide Therapeutics Society. [Link]

  • Yasuhara, H., et al. (2022). Reduction of Off-Target Effects of Gapmer Antisense Oligonucleotides by Oligonucleotide Extension. Nucleic Acid Therapeutics, 32(1), 48-55. [Link]

  • Integrated DNA Technologies. (2021). How to design antisense oligonucleotides for high on-target potency and minimal off-target effect. YouTube. [Link]

  • Liang, X. H., et al. (2022). Strategies to improve the design of gapmer antisense oligonucleotide on allele-specific silencing. Molecular Therapy - Nucleic Acids, 29, 62-73. [Link]

  • Yasuhara, H., et al. (2022). Reduction of Off-Target Effects of Gapmer Antisense Oligonucleotides by Oligonucleotide Extension. Nucleic Acid Therapeutics. [Link]

  • QIAGEN. (2017). Antisense LNA GapmeRs Handbook. [Link]

  • Bio-Synthesis Inc. (2016). Gapmer Design. [Link]

  • Yoshida, T., et al. (2019). Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells. ResearchGate. [Link]

  • Vickers, T. A., et al. (2019). Hybridization-mediated off-target effects of splice-switching antisense oligonucleotides. Nucleic Acids Research, 47(22), 11864-11878. [Link]

  • Yamamoto, T., et al. (2022). Antisense Gapmers with LNA-Wings and (S)-5′-C-Aminopropyl-2′-arabinofluoro-nucleosides Could Efficiently Suppress the Expression of KNTC2. Molecules, 27(21), 7433. [Link]

  • Lee, J. J., et al. (2021). Transcriptome-Wide Off-Target Effects of Steric-Blocking Oligonucleotides. Nucleic Acid Therapeutics. [Link]

  • Bennett, C. F., & Swayze, E. E. (2010). In vitro transport and delivery of antisense oligonucleotides. Current opinion in molecular therapeutics, 12(3), 297–306. [Link]

  • Gęca, T., et al. (2020). In vivo and in vitro studies of antisense oligonucleotides – a review. RSC Advances, 10(61), 37175-37188. [Link]

  • Lee, J. J., et al. (2021). Transcriptome-Wide Off-Target Effects of Steric-Blocking Oligonucleotides. Nucleic Acid Therapeutics. [Link]

  • Löffler, P., & Haussecker, D. (2008). Chapter 10: Strategies for the Delivery of Oligonucleotides in vivo. In Oligonucleotides: From Design to Therapeutics. The Royal Society of Chemistry. [Link]

  • Bio-Synthesis Inc. (2024). How do you design a gapmer. [Link]

  • Liang, X. H., et al. (2020). Gapmer Antisense Oligonucleotides Targeting 5S Ribosomal RNA Can Reduce Mature 5S Ribosomal RNA by Two Mechanisms. Nucleic Acid Therapeutics, 30(5), 276-286. [Link]

  • Di Pardo, A., & Amicis, F. (2020). Advances in the Design of (Nano)Formulations for Delivery of Antisense Oligonucleotides and Small Interfering RNA: Focus on the Central Nervous System. Molecular Pharmaceutics, 17(10), 3586–3603. [Link]

  • Veedu, R. N., et al. (2022). Dynamic and static control of the off-target interactions of antisense oligonucleotides using toehold chemistry. Nature Communications, 13(1), 1-13. [Link]

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Technical Support Center: Purification of 5-Propynyl Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-propynyl modified oligonucleotides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for selecting and performing the optimal purification method for your specific application.

Introduction to 5-Propynyl Modified Oligonucleotides and the Critical Role of Purification

5-propynyl modified oligonucleotides are a class of nucleic acid analogues where a propynyl group is attached to the C5 position of pyrimidines (cytosine and uracil). This modification is of significant interest in therapeutic and diagnostic applications due to its ability to enhance binding affinity to target RNA or DNA strands.[1] The propynyl group contributes to this increased affinity through favorable stacking interactions within the duplex.

However, the chemical synthesis of these modified oligonucleotides, like all solid-phase synthesis, is not 100% efficient at each coupling step.[2][3] This results in a crude product containing the desired full-length sequence alongside a heterogeneous mixture of impurities. These impurities primarily consist of shorter, truncated sequences (failure sequences or n-1 mers) and potentially side-products from the modification step. For most applications, from basic research to drug development, the presence of these impurities can lead to inaccurate experimental results, reduced efficacy, and potential off-target effects.[4][5] Therefore, robust purification is a critical and indispensable step to isolate the full-length, biologically active 5-propynyl modified oligonucleotide.

This guide will compare the two most common high-resolution purification techniques: High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE), providing the necessary information to make an informed decision and troubleshoot common issues.

Choosing Your Purification Strategy: HPLC vs. PAGE

The choice between HPLC and PAGE purification depends on several factors, including the length of the oligonucleotide, the required purity and yield, and the nature of the modification itself.

At-a-Glance Comparison
FeatureHPLC (High-Performance Liquid Chromatography)PAGE (Polyacrylamide Gel Electrophoresis)
Principle of Separation Primarily by hydrophobicity (Reversed-Phase) or charge (Ion-Exchange).[6]By size (molecular weight) and conformation under denaturing conditions.[7]
Purity Typically >90%.[8][9]Typically >95%, can resolve single-base differences.[3][7][10]
Yield Generally higher (50-70%).Generally lower (20-50%) due to complex extraction from the gel matrix.[10][11][12]
Recommended Oligo Length Ideal for oligos <60 bases; resolution can decrease with increasing length.[6][8][13]Recommended for oligos >50-60 bases to ensure high purity.[6]
Suitability for 5-Propynyl Modification Highly Recommended. Milder conditions are less likely to damage the modification.[2][13]Use with Caution. The urea used in denaturing PAGE can potentially damage certain modifications.[2]
Throughput & Automation High throughput and amenable to automation.[8]Lower throughput and more labor-intensive.[8]
Cost Higher initial equipment cost, but can be cost-effective for larger scales.[8]Lower initial equipment cost, but can be more time-consuming.

Decision-Making Workflow for Purification Method Selection

Purification_Decision_Workflow start Start: Crude 5-Propynyl Oligonucleotide Synthesis oligo_length Oligonucleotide Length? start->oligo_length purity_yield Purity vs. Yield Requirement? oligo_length->purity_yield < 60 bases check_modification Is the modification sensitive to urea? oligo_length->check_modification > 60 bases hplc HPLC Purification purity_yield->hplc Higher Yield Needed page PAGE Purification purity_yield->page Highest Purity Needed (>95%) final_product Purified Oligonucleotide hplc->final_product page->final_product check_modification->hplc Yes / Unsure check_modification->page No

Caption: Decision workflow for selecting HPLC or PAGE purification.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My 5-propynyl modified oligonucleotide shows a broad peak or multiple peaks during Reversed-Phase (RP)-HPLC. What could be the cause?

A1: This is a common issue that can arise from several factors:

  • Secondary Structures: Oligonucleotides, especially those with high GC content, can form stable secondary structures like hairpins or self-dimers.[14][15] These different conformations can elute at slightly different times, causing peak broadening or splitting.

    • Solution: Increase the column temperature to 60-65°C.[15] This will help to denature the secondary structures and result in a sharper peak.

  • Phosphorothioate Stereoisomers: If your oligonucleotide contains phosphorothioate linkages, the phosphorus atom is a chiral center, leading to a mixture of diastereomers. These diastereomers can sometimes be resolved by high-resolution RP-HPLC, resulting in broadened or split peaks.

    • Solution: This is an inherent property of phosphorothioate-containing oligonucleotides. The separation of these isomers is often challenging and may not be necessary for all applications.

  • On-Column Degradation: Although less common with modern HPLC columns and buffered mobile phases, degradation of the oligonucleotide on the column can occur, especially if the mobile phase pH is too low.

    • Solution: Ensure your mobile phase pH is within the recommended range for your column (typically pH 4-8 for silica-based columns).[16] Consider using polymeric columns for higher pH stability.[17]

Q2: The yield of my PAGE-purified 5-propynyl modified oligonucleotide is very low. How can I improve it?

A2: Low yield is a known drawback of PAGE purification.[7][10][11][12] Several factors can contribute to this:

  • Inefficient Extraction: The process of eluting the oligonucleotide from the gel slice can be inefficient.

    • Solution: Ensure the gel slice is thoroughly crushed before elution. Increase the elution time and/or temperature. Consider using electroelution for more efficient recovery.

  • Loss during Desalting: Subsequent desalting steps can also lead to sample loss.

    • Solution: Be careful during handling and transfers. Ensure the desalting column is appropriate for the amount of oligonucleotide being purified.

  • Precipitation Issues: Inefficient precipitation of the oligonucleotide after elution will result in low recovery.

    • Solution: Ensure the correct amount of salt and ethanol are used. Chill the sample sufficiently to facilitate precipitation. Use a glycogen carrier to aid in the precipitation of small amounts of oligonucleotide.

Q3: I am concerned that the urea in the PAGE gel might damage my 5-propynyl modification. Is this a valid concern?

A3: Yes, this is a valid concern. Urea, a denaturant used in PAGE, can potentially damage certain sensitive modifications.[2] While the 5-propynyl modification is generally stable, it is always best to err on the side of caution, especially if your oligonucleotide contains other sensitive functional groups.

  • Recommendation: If you have any doubts about the stability of your modification, HPLC is the preferred purification method.[2] If PAGE is necessary for purity reasons, perform a small-scale pilot experiment and analyze the final product by mass spectrometry to confirm the integrity of the modification.

Q4: My HPLC purification of a 5-propynyl modified oligonucleotide is not separating the full-length product from the n-1 failure sequence effectively. What can I do?

A4: The resolution between the full-length product and the n-1 sequence can be challenging, especially for longer oligonucleotides.[13][14] Here are some troubleshooting steps:

  • Optimize the Gradient: A shallower gradient of the organic mobile phase (e.g., acetonitrile) will increase the separation time and can improve resolution.[18]

  • Adjust the Ion-Pairing Reagent: The type and concentration of the ion-pairing reagent (e.g., triethylammonium acetate - TEAA) can significantly impact resolution.[18] You may need to optimize the concentration of TEAA in your mobile phase.

  • "DMT-on" Purification: If your synthesis was performed with the final 5'-dimethoxytrityl (DMT) group left on, you can use this hydrophobic handle for purification.[12][13] The full-length product with the DMT group will be significantly more hydrophobic than the failure sequences without it, leading to excellent separation. The DMT group is then removed post-purification.[12][15]

Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase HPLC Purification of 5-Propynyl Modified Oligonucleotides

This protocol is a general guideline and may require optimization based on the specific oligonucleotide sequence and HPLC system.

Materials:

  • Crude, deprotected 5-propynyl modified oligonucleotide, lyophilized.

  • Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.5.[16]

  • Buffer B: 50% Acetonitrile in 0.1 M TEAA, pH 7.5.[16]

  • HPLC system with a UV detector.

  • Reversed-phase C8 or C18 column suitable for oligonucleotide purification.

Procedure:

  • Sample Preparation: Dissolve the crude oligonucleotide in water or Buffer A to a concentration of approximately 10-20 OD/mL.[16]

  • Column Equilibration: Equilibrate the column with 95% Buffer A and 5% Buffer B until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Elution Gradient: Elute the oligonucleotide using a linear gradient of Buffer B. A typical gradient might be from 5% to 70% Buffer B over 30-40 minutes. This gradient should be optimized for your specific oligonucleotide.

  • Detection: Monitor the elution at 260 nm.

  • Fraction Collection: Collect the peak corresponding to the full-length product. This is typically the major, latest-eluting peak.

  • Analysis of Fractions: Analyze the collected fractions for purity using analytical HPLC or mass spectrometry.

  • Desalting: Pool the pure fractions and desalt using a suitable method such as ethanol precipitation or a desalting column.

  • Lyophilization: Lyophilize the desalted sample to obtain the purified oligonucleotide as a dry powder.

Protocol 2: Denaturing PAGE Purification of 5-Propynyl Modified Oligonucleotides

This protocol is for the purification of oligonucleotides requiring the highest purity.

Materials:

  • Crude, deprotected 5-propynyl modified oligonucleotide, lyophilized.

  • 40% Acrylamide/Bis-acrylamide (19:1) solution.

  • Urea.[19][20]

  • 10x TBE Buffer (Tris-borate-EDTA).

  • Ammonium persulfate (APS), 10% solution.

  • N,N,N',N'-Tetramethylethylenediamine (TEMED).

  • 2x Formamide loading buffer.[20]

  • UV shadowing equipment or fluorescent plate for visualization.

Procedure:

  • Gel Preparation: Prepare a denaturing polyacrylamide gel (e.g., 12-20% acrylamide) containing 7 M urea in 1x TBE buffer.[19][20] The gel percentage will depend on the length of your oligonucleotide.

  • Sample Preparation: Dissolve the crude oligonucleotide in 1x formamide loading buffer. Heat at 90°C for 3 minutes to denature, then immediately place on ice.

  • Electrophoresis: Load the sample onto the gel and run the electrophoresis in 1x TBE buffer until the tracking dye has migrated to the desired position.

  • Visualization: Visualize the oligonucleotide bands using UV shadowing. The full-length product will be the most intense, slowest-migrating band.

  • Band Excision: Carefully excise the gel slice containing the full-length product.

  • Elution: Crush the gel slice and elute the oligonucleotide overnight in an appropriate elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA) at 37°C with shaking.

  • Desalting: Remove the gel fragments and desalt the eluted oligonucleotide using ethanol precipitation or a desalting column.

  • Lyophilization: Lyophilize the desalted sample to obtain the purified oligonucleotide.

Workflow for HPLC Purification and Analysis

HPLC_Purification_Workflow start Crude Oligonucleotide dissolve Dissolve in Buffer A start->dissolve inject Inject on RP-HPLC Column dissolve->inject gradient Apply Acetonitrile Gradient inject->gradient detect Detect at 260 nm gradient->detect collect Collect Full-Length Peak detect->collect analyze Purity Check (Analytical HPLC/MS) collect->analyze pool Pool Pure Fractions analyze->pool >90% Pure desalt Desalt pool->desalt lyophilize Lyophilize desalt->lyophilize final_product Purified Product lyophilize->final_product

Caption: Step-by-step workflow for HPLC purification of oligonucleotides.

References

  • Behlke, M. Choosing The Right Method Of Purification For Your Oligos. Bioprocess Online. [Link]

  • Glen Research. Glen Report 2-11: DNA Purification. [Link]

  • Fakorin, O. O., et al. (2023). Oligonucleotides Containing C5‐Propynyl Modified Arabinonucleic Acids: Synthesis, Biophysical and Antisense Properties. ChemBioChem, e202300204. [Link]

  • Bitesize Bio. (2025, May 14). Oligo Purification Methods: How, Why and for What?[Link]

  • Synbio Technologies. How to Choose Oligonucleotide Synthesis Purification Methods. [Link]

  • Mass Spectrometry Research Facility. RP-HPLC Purification of Oligonucleotides. [Link]

  • Microsynth. PAGE Purification. [Link]

  • Phenomenex. (2023). Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. [Link]

  • Fakorin, O. O., et al. (2023). Oligonucleotides Containing C5-Propynyl Modified Arabinonucleic Acids: Synthesis, Biophysical and Antisense Properties. PubMed. [Link]

  • Hamilton Company. Oligonucleotide Purification by Reversed-Phase Ion Pairing Chromatography (PRP-C18). [Link]

  • ATDBio. Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides. [Link]

  • YMC Europe. Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. [Link]

  • ResearchGate. (2013, June 18). Modified oligonucleotide purification problem. [Link]

  • ResearchGate. Oligonucleotides Containing C5‐Propynyl Modified Arabinonucleic Acids: Synthesis, Biophysical and Antisense Properties. [Link]

  • LabX. (2023, March 15). Challenging Oligonucleotide Purifications and the Advantages of Novel HPLC Column Technologies. [Link]

  • Agilent. Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. [Link]

  • PubMed. Separation of DNA oligonucleotides using denaturing urea PAGE. [Link]

  • QIAGEN. Polyacrylamide gel analysis of oligonucleotides. [Link]

  • Waters Corporation. A WORKFLOW FOR PURITY DETERMINATION, INTACT MASS MEASUREMENT AND MS/MS SEQUENCING OF OLIGONUCLEOTIDE IMPURITIES DETECTED IN SYN. [Link]

  • Agilent. (2025, April 15). An Introduction to Ion-Paired Reverse-Phase Oligonucleotide Separations: From Analysis to Purification. [Link]

  • Agilent. Oligonucleotides Purity and Impurities Analysis. [Link]

  • Sciex. (2025, April 9). Characterizing Oligonucleotide Impurities: Analytical Strategies and Regulatory Guidelines. [Link]

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Validation & Comparative

A Head-to-Head Battle for Target Knockdown: LNA vs. 2'-O-Methyl-5-propynylcytidine

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of oligonucleotide therapeutics and research, the precise and efficient knockdown of target RNA is paramount. The choice of chemical modifications to antisense oligonucleotides (ASOs) is a critical determinant of their success, influencing everything from binding affinity and nuclease resistance to potency and potential off-target effects. This guide provides an in-depth, objective comparison of two powerful modifications: Locked Nucleic Acid (LNA) and 2'-O-Methyl-5-propynylcytidine (2'-O-Me-5-propynyl-C). We will delve into their fundamental properties, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Unveiling the Contenders: A Structural Perspective

At the heart of their distinct properties lie the unique chemical structures of LNA and 2'-O-Me-5-propynyl-C. These modifications are strategically designed to enhance the therapeutic potential of ASOs.

Locked Nucleic Acid (LNA) is characterized by a methylene bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar. This "locks" the sugar into a rigid C3'-endo conformation, which is the ideal geometry for A-form helices, typical of RNA-DNA duplexes.[1] This pre-organization of the sugar moiety significantly enhances the oligonucleotide's hybridization properties.

2'-O-Methyl-5-propynylcytidine (2'-O-Me-5-propynyl-C) , on the other hand, combines two distinct modifications: a methyl group at the 2'-position of the ribose sugar and a propynyl group at the 5-position of the cytidine base. The 2'-O-methyl group provides nuclease resistance and increased binding affinity, while the C5-propynyl group is known to further enhance hybridization affinity and nuclease stability.

Diagram: Chemical Structures of LNA and 2'-O-Methyl-5-propynylcytidine

Chemical Structures of Modified Nucleosides cluster_LNA Locked Nucleic Acid (LNA) Cytidine cluster_2OMe 2'-O-Methyl-5-propynylcytidine LNA OMe

Caption: Chemical structures of LNA and 2'-O-Me-5-propynyl-C.

The Core Mechanism: RNase H-Mediated Target Degradation

Both LNA and 2'-O-Me-5-propynyl-C are typically incorporated into "gapmer" ASO designs for target knockdown. A gapmer consists of a central "gap" of unmodified DNA nucleotides flanked by "wings" of modified nucleotides. This design is crucial for harnessing the cellular enzyme RNase H1 for target RNA degradation. The modified wings provide high binding affinity and nuclease resistance, while the central DNA gap, upon hybridization to the target mRNA, creates a DNA:RNA hybrid duplex that is a substrate for RNase H1.[2] RNase H1 then cleaves the RNA strand, leading to target knockdown.

Diagram: RNase H-Mediated Knockdown by a Gapmer ASO

RNase H-Mediated Target Knockdown ASO Gapmer ASO (Modified Wings + DNA Gap) Duplex ASO:mRNA Hybrid Duplex ASO->Duplex Hybridization mRNA Target mRNA mRNA->Duplex RNaseH RNase H1 Duplex->RNaseH Recruitment Cleavage mRNA Cleavage RNaseH->Cleavage Catalysis Degradation mRNA Degradation Cleavage->Degradation

Caption: The gapmer ASO binds to the target mRNA, recruiting RNase H1 for cleavage.

Performance Metrics: A Data-Driven Comparison

The true measure of these modifications lies in their performance. Below is a summary of key metrics, drawing from published experimental data.

Performance MetricLocked Nucleic Acid (LNA)2'-O-Methyl ModificationSupporting Evidence
Binding Affinity (ΔTm per modification) +1.5 to +4°C~+1.3°CLNA demonstrates a significantly higher increase in melting temperature per modification, indicating superior binding affinity.[3]
Potency (IC50 for Target Knockdown) 0.4 nM ~220 nM In a direct comparison targeting the same mRNA, an LNA gapmer was approximately 550-fold more potent than a 2'-O-methyl gapmer.[4]
Nuclease Resistance (Half-life in human serum) ~15 hours (for a 3-LNA-end-blocked oligo)~12 hours (for a 2'-O-methyl gapmer)Chimeric LNA/DNA oligonucleotides exhibit greater stability in human serum compared to 2'-O-methyl gapmers.[3]
Off-Target Effects Potential for hybridization-dependent off-target effects due to high affinity.Generally considered to have a favorable off-target profile.The high binding affinity of LNA can increase the likelihood of binding to partially complementary non-target sequences.[5][6]
In Vivo Toxicity Associated with a risk of hepatotoxicity at higher doses.Generally well-tolerated in vivo.Studies have shown that LNA ASOs can induce dose-dependent hepatotoxicity, whereas 2'-O-methyl and 2'-O-methoxyethyl ASOs are often better tolerated.[7]

Experimental Corner: A Guide to Evaluating Knockdown Efficiency

To provide a practical framework, here is a generalized protocol for comparing the knockdown efficiency of LNA and 2'-O-Me-5-propynyl-C modified ASOs in a cell-based assay.

Experimental Workflow

Diagram: Experimental Workflow for ASO Knockdown Evaluation

ASO Knockdown Evaluation Workflow cluster_design 1. ASO Design & Synthesis cluster_cell_culture 2. Cell Culture & Transfection cluster_analysis 3. Analysis Design Design Gapmer ASOs (LNA & 2'-O-Me) Synthesis Oligonucleotide Synthesis Design->Synthesis Transfection ASO Transfection Synthesis->Transfection Culture Cell Seeding Culture->Transfection RNA_Extraction RNA Extraction (24-48h post-transfection) Transfection->RNA_Extraction qPCR RT-qPCR for Target mRNA Quantification RNA_Extraction->qPCR Protein_Analysis Western Blot for Target Protein Level (48-72h)

Caption: A typical workflow for assessing the in vitro efficacy of modified ASOs.

Step-by-Step Methodology
  • ASO Design and Synthesis:

    • Design gapmer ASOs (e.g., 16-20mers) targeting the same region of the target mRNA.

    • The LNA ASO should have LNA wings (e.g., 3-5 nucleotides on each end) and a central DNA gap.

    • The 2'-O-Me-5-propynyl-C ASO should have wings with this modification and a central DNA gap.

    • Include a scrambled sequence control for each modification to assess non-specific effects.

    • Synthesize the oligonucleotides using standard phosphoramidite chemistry.

  • Cell Culture and Transfection:

    • Plate the cells of interest at an appropriate density to achieve 70-80% confluency at the time of transfection.

    • Prepare transfection complexes using a suitable transfection reagent (e.g., lipofectamine) and varying concentrations of the ASOs (e.g., 0.1 nM to 100 nM).

    • Add the transfection complexes to the cells and incubate for the desired duration.

  • Analysis of Target Knockdown:

    • RNA Level: Harvest the cells 24-48 hours post-transfection and extract total RNA. Perform reverse transcription followed by quantitative PCR (RT-qPCR) to determine the relative expression of the target mRNA, normalized to a housekeeping gene.

    • Protein Level: Harvest cell lysates 48-72 hours post-transfection. Perform Western blotting to assess the levels of the target protein, using an antibody specific to the protein of interest. Use a loading control (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis:

    • Calculate the percentage of target mRNA or protein knockdown for each ASO concentration compared to the scrambled control and untreated cells.

    • Plot the dose-response curves and determine the IC50 value for each ASO.

Synthesis of Modified Phosphoramidites: A Chemist's Perspective

The availability of high-quality phosphoramidites is the cornerstone of synthesizing modified oligonucleotides. The synthesis of both LNA and 2'-O-Me-5-propynyl-C phosphoramidites involves multi-step chemical processes.

LNA Phosphoramidite Synthesis: The synthesis of LNA monomers is a complex process that has been refined over the years. A common approach involves the preparation of a key bicyclic sugar intermediate, which is then converted to the corresponding nucleoside and subsequently phosphitylated to yield the phosphoramidite. Efficient protocols have been developed for large-scale synthesis.[8][9]

2'-O-Methyl-5-propynylcytidine Phosphoramidite Synthesis: The synthesis of this doubly modified nucleoside requires a strategic approach. Typically, the 2'-O-methylation is performed on a suitably protected cytidine derivative. The 5-propynyl group is then introduced via a Sonogashira coupling reaction with a propyne derivative. The resulting modified nucleoside is then protected and phosphitylated to generate the final phosphoramidite building block.

Discussion and Conclusion: Choosing the Right Tool for the Job

The choice between LNA and 2'-O-Me-5-propynyl-C for target knockdown is not a one-size-fits-all decision. It requires a careful consideration of the specific experimental goals and constraints.

LNA stands out for its exceptional potency. The rigid conformational lock translates into a dramatic increase in binding affinity, leading to highly efficient target knockdown at sub-nanomolar concentrations.[4] This makes LNA an excellent choice for applications where achieving maximum knockdown with the lowest possible concentration is critical. However, this high affinity also comes with a potential for increased off-target effects and a higher risk of in vivo toxicity, particularly hepatotoxicity.[6][7] Therefore, careful sequence design and thorough toxicity profiling are essential when working with LNA-modified oligonucleotides.

2'-O-Methyl-5-propynylcytidine offers a balanced profile. While not as potent as LNA, it still provides a significant improvement in binding affinity and nuclease resistance compared to unmodified oligonucleotides. The 2'-O-methyl modification is generally well-tolerated in vivo, and the addition of the 5-propynyl group further enhances its properties without a significant increase in toxicity concerns reported in the literature. This makes it a robust and reliable choice for a wide range of applications, particularly when a wider therapeutic window is desired.

References

  • Kurreck, J., et al. (2002). Design of antisense oligonucleotides stabilized by locked nucleic acids. Nucleic Acids Research, 30(9), 1911-1918. [Link]

  • Grünweller, A., et al. (2003). Comparison of different antisense strategies in mammalian cells using locked nucleic acids, 2'-O-methyl RNA, phosphorothioates and small interfering RNA. Nucleic Acids Research, 31(12), 3185-3193. [Link]

  • Wahlestedt, C., et al. (2000). Potent and nontoxic antisense oligonucleotides containing locked nucleic acids. Proceedings of the National Academy of Sciences, 97(10), 5633-5638. [Link]

  • Fluiter, K., et al. (2003). In vivo tumor growth inhibition and biodistribution studies of locked nucleic acid (LNA) antisense oligonucleotides. Nucleic Acids Research, 31(3), 953-962. [Link]

  • Yamada, T., et al. (2019). Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells. Genes to Cells, 24(12), 827-835. [Link]

  • Tanpure, A. A., & Balasubramanian, S. (2017). Synthesis and Multiple Incorporations of 2'-O-Methyl-5-hydroxymethylcytidine, 5-Hydroxymethylcytidine and 5-Formylcytidine Monomers into RNA Oligonucleotides. Chembiochem, 18(22), 2236–2241. [Link]

  • Wengel, J. (2002). Preparation of LNA phosphoramidites. Current Protocols in Nucleic Acid Chemistry, Chapter 4, Unit 4.1.
  • Prakash, T. P., et al. (2014). A study on synthesis and upscaling of 2'-O-AECM-5-methyl pyrimidine phosphoramidites for oligonucleotide synthesis. Molecules, 19(9), 14756-14772. [Link]

  • Rosenbohm, C., et al. (2002). Preparation of LNA phosphoramidites. Organic & Biomolecular Chemistry, 1, 655-663. [Link]

  • Swayze, E. E., et al. (2007). Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals. Nucleic Acids Research, 35(2), 687-700. [Link]

  • Sørensen, M. D., et al. (2002). Preparation of LNA phosphoramidites. Journal of the American Chemical Society, 124(10), 2164-2176. [Link]

  • Hagedorn, P. H., et al. (2022). Dynamic and static control of the off-target interactions of antisense oligonucleotides using toehold chemistry. Nature Communications, 13(1), 1-13. [Link]

  • Tanpure, A. A., & Balasubramanian, S. (2017). Synthesis and multiple incorporations of 2'-O-methyl-5-hydroxymethyl-, 5-hydroxymethyl- and 5-formylcytidine monomers into RNA oligonucleotides. ResearchGate. [Link]

  • Langner, H. K., et al. (2021). A 5'->3' Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotides. ChemRxiv. [Link]

  • Yamada, T., et al. (2019). Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells. Wiley Online Library. [Link]

  • van Leeuwen, D. (2025). Deciphering the impact of toxic ASO gapmer off-target RNA degradation on OT protein level. Oligonucleotide Therapeutics Society. [Link]

  • Grünweller, A., et al. (2003). Comparison of different antisense strategies in mammalian cells using locked nucleic acids, 2'-O-methyl RNA, phosphorothioates and small interfering RNA. ResearchGate. [Link]

  • Sharma, V. K., et al. (2014). Interplay of LNA and 2'-O-methyl RNA in the structure and thermodynamics of RNA hybrid systems: a molecular dynamics study using the revised AMBER force field and comparison with experimental results. Journal of Physical Chemistry B, 118(37), 10903-10920. [Link]

  • Shmushkovich, T., et al. (2023). Development of 2'-O-Methyl and LNA Antisense Oligonucleotides for SMN2 Splicing Correction in SMA Cells. International Journal of Molecular Sciences, 24(22), 16484. [Link]

  • ResearchGate. (n.d.). a Principles of antisense RNA technology showing the RNase H-dependent... [Image]. Retrieved from [Link]

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A Researcher's Guide to Navigating the Impact of 5-Propynyl Modification on Protein Binding Specificity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of the Propargyl Group

In the landscape of chemical biology and drug discovery, the introduction of a 5-propynyl group (a three-carbon chain with a terminal alkyne) onto a ligand is a common and powerful strategy. This modification serves as a versatile chemical handle, enabling a suite of bioorthogonal "click" reactions for applications ranging from target identification and validation to live-cell imaging and activity-based protein profiling (ABPP).[1] However, the very utility of this modification hinges on a critical, and often overlooked, assumption: that the propargyl group itself does not significantly perturb the ligand's intrinsic binding properties.

This guide provides a comprehensive comparison of 5-propynyl modified ligands versus their unmodified parent compounds. We will delve into the nuanced effects this seemingly small appendage can have on protein binding specificity, affinity, and off-target profiles. As we will explore, the propargyl group is not merely a passive spectator; its steric and electronic properties can fundamentally alter the pharmacology of a molecule, a factor that must be rigorously evaluated in any experimental design.[2][3]

The Rationale for Propargylation: A Gateway to Bioorthogonal Chemistry

The primary motivation for incorporating a 5-propynyl group is to exploit its ability to undergo highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] These "click" reactions allow for the covalent attachment of reporter tags—such as fluorophores, biotin, or affinity handles—to the ligand-bound protein, even within the complexity of a cell lysate or a living organism.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2] edge [color="#5F6368", penwidth=2]

} caption: "Workflow for utilizing 5-propynyl modified ligands."

This bioorthogonal handle is invaluable for:

  • Target Identification: Identifying the cellular targets of a novel bioactive compound.

  • Activity-Based Protein Profiling (ABPP): Mapping the active state of enzyme families in complex proteomes.

  • Target Occupancy Studies: Quantifying the extent to which a drug engages its target in cells or in vivo.[4]

The Unseen Influence: How 5-Propynyl Modification Can Alter Binding Specificity

While the benefits are clear, the introduction of a propargyl group is a structural modification that can impact the parent molecule's interaction with its protein target(s). This is a critical consideration for data interpretation, as any observed biological effect could be an artifact of altered binding rather than a true representation of the parent compound's activity.

Steric and Electronic Effects

The 5-propynyl group, though relatively small, possesses distinct steric and electronic properties that can influence protein-ligand interactions:

  • Steric Hindrance: The linear and rigid nature of the alkyne can sterically clash with amino acid residues in the binding pocket, potentially reducing binding affinity. Conversely, it could also be accommodated in a hydrophobic sub-pocket, in some cases even enhancing affinity.[5] Steric effects are highly context-dependent and unpredictable without structural information or empirical testing.[3]

  • Electronic Contributions: The triple bond of the alkyne creates an electron-rich region, which can participate in non-covalent interactions such as π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine) or cation-π interactions with positively charged residues (e.g., lysine, arginine) in the binding pocket. These interactions can either increase or decrease binding affinity depending on the geometry of the binding site.

Case Study: 5-Propynyluridine in Triplex Forming Oligonucleotides

A clear example of the propargyl group's direct impact on binding affinity comes from the study of triplex forming oligonucleotides (TFOs). When 5-propynyluridine was incorporated into TFOs, it was found to significantly enhance the thermal stability (Tm) of the resulting DNA triplex. This increased stability is indicative of a higher binding affinity. The study noted that the major contribution to this enhancement came from the propynyl moiety itself, suggesting favorable interactions within the major groove of the DNA duplex.[2]

A Comparative Framework: Evaluating the Impact of Propargylation

To ensure the biological relevance of data obtained using propargylated probes, a direct and quantitative comparison with the unmodified parent compound is essential. The following sections outline a robust experimental framework for this validation.

Quantitative Comparison of Binding Affinity

The first step is to determine if the 5-propynyl modification alters the binding affinity for the intended target. A significant change in affinity can complicate the interpretation of downstream experiments.

Assay TypePrincipleUnmodified LigandPropargylated LigandInterpretation
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding to determine Kd, stoichiometry (n), and enthalpy (ΔH).Kd = 10 nMKd = 15 nMMinimal impact on affinity. The propargylated ligand is a suitable surrogate.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a target-immobilized sensor chip to determine kon, koff, and Kd.Kd = 50 nMKd = 500 nMSignificant decrease in affinity. The modification hinders binding to the primary target.
Competitive Binding Assay (Radioligand or Fluorescent) Measures the ability of the test compound to displace a known high-affinity ligand. Provides an IC50 or Ki value.IC50 = 100 nMIC50 = 95 nMNo significant change in affinity for the target.

This table presents hypothetical data to illustrate possible outcomes.

Assessing Changes in Binding Specificity and Off-Target Effects

Perhaps more critical than a modest change in on-target affinity is the potential for the 5-propynyl group to induce binding to new, off-target proteins. This can lead to misleading results in target identification studies and unforeseen toxicity in drug development.[6][7] Quantitative proteomics is the gold standard for assessing these changes on a proteome-wide scale.

Experimental Workflow: Comparative Proteomics for Specificity Profiling

dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2]; edge [color="#5F6368", penwidth=2];

} caption: "Quantitative proteomics workflow for specificity comparison."

Interpreting the Proteomics Data

The goal of this experiment is to compare the proteins that are significantly enriched in the propargylated ligand pulldown relative to the unmodified ligand and vehicle controls.

ProteinLog2 Fold Change (Propargylated vs. Unmodified)Log2 Fold Change (Propargylated vs. Vehicle)Conclusion
Target Protein A 0.58.0On-target: The propargylated ligand binds the intended target with high specificity.
Known Off-Target B 0.26.5Conserved Off-target: Both ligands bind this off-target.
Protein C Not Detected7.2Propargyl-induced Off-target: This protein is a novel off-target of the modified ligand only.
Protein D Not DetectedNot SignificantNon-binder: This protein does not interact with the modified ligand.

This table presents hypothetical data to illustrate possible outcomes.

Experimental Protocols

Protocol 1: Competitive Binding Assay using Fluorescence Polarization (FP)

This protocol determines the inhibitory constant (Ki) of the unmodified and propargylated ligands by measuring their ability to displace a fluorescently labeled tracer from the target protein.

  • Reagent Preparation:

    • Prepare a stock solution of the target protein in a suitable assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4).

    • Prepare a stock solution of a fluorescently labeled tracer known to bind the target protein.

    • Prepare serial dilutions of the unmodified and 5-propynyl modified ligands.

  • Assay Setup:

    • In a 384-well, low-volume, black plate, add the assay buffer.

    • Add the target protein to a final concentration equal to its Kd for the tracer.

    • Add the fluorescent tracer to a final concentration of 1-5 nM.

    • Add the serially diluted unmodified or propargylated ligands to the wells. Include wells with no competitor (maximum polarization) and wells with no protein (minimum polarization).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1-2 hours, protected from light, to reach binding equilibrium.

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd,tracer).

Protocol 2: In-situ Target and Off-Target Identification using Click Chemistry and Mass Spectrometry

This protocol identifies the protein targets of a 5-propynyl modified ligand in a cellular context. A parallel experiment with the unmodified ligand as a competitor confirms target engagement.

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the 5-propynyl modified ligand at a predetermined optimal concentration for a specified time.

    • For competition experiments, pre-incubate cells with an excess (e.g., 100-fold) of the unmodified ligand before adding the propargylated probe.

    • Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis and Click Reaction:

    • Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Perform a click reaction by adding biotin-azide, a copper(I) source (e.g., CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA) to the lysate.

    • Incubate for 1-2 hours at room temperature.

  • Affinity Purification:

    • Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C with rotation to capture the biotinylated protein-ligand complexes.

    • Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specific binders.

  • On-Bead Digestion and Mass Spectrometry:

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Reduce the proteins with DTT and alkylate with iodoacetamide.

    • Digest the proteins with trypsin overnight at 37°C.

    • Collect the supernatant containing the peptides and analyze by LC-MS/MS.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins.

    • Perform a comparative analysis to identify proteins that are significantly enriched in the propargylated probe-treated sample compared to the competition and vehicle controls.

Conclusion: A Call for Rigorous Validation

The 5-propynyl modification is an undeniably powerful tool in the chemical biologist's arsenal. However, its utility is predicated on a thorough understanding of its potential to alter the intrinsic properties of the parent molecule. As this guide has illustrated, the introduction of a propargyl group can have non-trivial steric and electronic consequences that may affect both on-target affinity and off-target specificity.

References

  • Antolin, A. A., Al-Lazikani, B., & Workman, P. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. [Link]

  • Chen, X., & Wu, P. (2021). Fitness Factors for Bioorthogonal Chemical Probes. ACS Chemical Biology. [Link]

  • Duan, W., et al. (2000). Selectivity and Affinity of DNA Triplex Forming Oligonucleotides Containing the Nucleoside Analogues 2′-O-Methyl-5-(3-amino-1-propynyl)uridine and 2. Journal of Medicinal Chemistry. [Link]

  • García-Sosa, A. T., et al. (2021). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. Inorganic Chemistry. [Link]

  • Griffith, D., & Parker, J. B. (2020). Exploiting Azide-Alkyne Click Chemistry in the Synthesis, Tracking and Targeting of Platinum Anticancer Complexes. Coordination Chemistry Reviews. [Link]

  • Patsnap. (2023). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • Shan, J., et al. (2024). Bioorthogonally activated probes for precise fluorescence imaging. Chemical Society Reviews. [Link]

  • Shukla, S., et al. (2022). In silico off-target profiling for enhanced drug safety assessment. Briefings in Bioinformatics. [Link]

  • Szymański, J., et al. (2022). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. Molecules. [Link]

  • Wei, L., et al. (2013). Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering. Nature Methods. [Link]

  • Wright, M. H., & Sieber, S. A. (2016). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Journal of Medicinal Chemistry. [Link]

  • Zsonda, Z., et al. (2022). Synthesis and Antiproliferative Effect of New Alkyne-Tethered Vindoline Hybrids Containing Pharmacophoric Fragments. Molecules. [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 2'-O-Methyl-5-propynylcytidine: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher navigating the complexities of novel therapeutic development, the synthesis and application of modified nucleosides like 2'-O-Methyl-5-propynylcytidine are paramount. However, with great innovation comes the profound responsibility of ensuring safety, not only in application but also in the often-overlooked phase of waste disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of 2'-O-Methyl-5-propynylcytidine, ensuring the safety of personnel and the environment. Our approach moves beyond mere procedural listing to instill a deep understanding of the chemical principles dictating these essential safety measures.

Hazard Assessment: Understanding the Molecule's Dual Nature

2'-O-Methyl-5-propynylcytidine is a molecule with two key structural modifications that dictate its reactivity and, consequently, its disposal requirements: the 2'-O-methyl group on the ribose sugar and the 5-propynyl group on the cytidine base.

  • The 2'-O-Methyl Group: This modification is known to enhance the stability of nucleosides.[1][2] From a disposal perspective, this increased stability implies that the molecule is less likely to readily degrade in standard laboratory waste streams. Therefore, we must assume its persistence and treat it as a stable chemical entity.

  • The 5-Propynyl Group: This functional group is the primary driver of the compound's hazardous characteristics. The carbon-carbon triple bond in the propargyl moiety confers significant reactivity. Propargyl-containing compounds are known to be:

    • Flammable: They can pose a fire risk, especially in the presence of ignition sources.

    • Reactive: They can react violently with strong oxidizing agents and certain metals, potentially forming explosive compounds.

    • Toxic: Propargyl compounds can be toxic if inhaled, ingested, or absorbed through the skin, and can cause severe irritation to the eyes and skin.

Due to the presence of the propargyl group, 2'-O-Methyl-5-propynylcytidine must be handled and disposed of as a hazardous chemical waste .

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2'-O-Methyl-5-propynylcytidine in any form, including for disposal, the following minimum PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of solutions containing the compound and from airborne powder.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A laboratory coat.Protects clothing and skin from accidental spills.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities of the solid or creating aerosols.Prevents inhalation of the powdered compound. The necessity should be determined by a formal risk assessment.

Spill Management: A Proactive Approach to Accidents

In the event of a spill of 2'-O-Methyl-5-propynylcytidine, immediate and correct action is crucial to prevent exposure and environmental contamination.

For Solid Spills:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and increase ventilation.

  • Don Appropriate PPE: Ensure all personnel involved in the cleanup are wearing the correct PPE.

  • Contain the Spill: Gently cover the spill with an inert absorbent material, such as vermiculite or sand. Avoid raising dust.

  • Collect the Waste: Carefully sweep the absorbed material and spilled solid into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol or methanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

For Liquid Spills (Solutions containing the compound):

  • Containment: Surround the spill with an absorbent material to prevent it from spreading.

  • Absorption: Absorb the liquid with an inert absorbent material.

  • Collection: Scoop the saturated absorbent material into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area as described for solid spills.

Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of 2'-O-Methyl-5-propynylcytidine is that it must be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in the regular trash.

Waste Segregation and Collection

Proper segregation is the cornerstone of safe chemical waste disposal. It prevents dangerous reactions within waste containers.

Caption: Workflow for the segregation and disposal of 2'-O-Methyl-5-propynylcytidine waste.

Step-by-Step Protocol:

  • Identify Waste Streams:

    • Solid Waste: This includes unused or expired 2'-O-Methyl-5-propynylcytidine powder, contaminated personal protective equipment (gloves, etc.), and disposable labware (e.g., pipette tips, microfuge tubes).

    • Liquid Waste: This includes solutions containing 2'-O-Methyl-5-propynylcytidine, such as reaction mixtures, mother liquors from crystallization, and solvents used for cleaning contaminated glassware.

  • Use Designated Waste Containers:

    • All waste containing 2'-O-Methyl-5-propynylcytidine must be collected in containers specifically designated for hazardous chemical waste.

    • These containers must be in good condition, compatible with the waste, and have securely fitting lids.

  • Labeling:

    • Properly label all waste containers with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "2'-O-Methyl-5-propynylcytidine"

      • The approximate concentration and quantity of the waste

      • The date of accumulation

      • The primary hazards (e.g., "Flammable," "Toxic")

  • Segregation of Incompatibles:

    • Crucially, do not mix waste containing 2'-O-Methyl-5-propynylcytidine with waste containing strong oxidizing agents. This can lead to a violent reaction.

    • Avoid mixing with incompatible metal waste streams.

    • Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on incompatible materials.

Storage of Hazardous Waste
  • Store waste containers in a designated, well-ventilated satellite accumulation area.

  • Keep containers closed except when adding waste.

  • Ensure secondary containment is in place to capture any potential leaks.

Final Disposal
  • All waste containing 2'-O-Methyl-5-propynylcytidine must be disposed of through your institution's EHS office.

  • EHS will arrange for collection by a licensed hazardous waste disposal company.

  • Follow all institutional and local regulations for hazardous waste disposal.

Regulatory Framework: Adherence to a Higher Standard

The disposal procedures outlined in this guide are designed to comply with the regulations set forth by major regulatory bodies, including:

  • The Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle to grave."

  • The Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) and the Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.140) mandate safe handling and employee training for hazardous chemicals.[3][4]

By adhering to these rigorous disposal protocols, you are not only ensuring the safety of your laboratory and community but also upholding the highest standards of scientific integrity and corporate responsibility.

References

  • Carl ROTH. 2-Methyl-1-propanol Safety Data Sheet. [Link]

  • Huber, S. M., et al. (2017). 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA. Journal of the American Chemical Society, 139(4), 1766–1769. [Link]

  • Occupational Safety and Health Administration. Disposal of blood and other potentially infectious materials (OPIM). [Link]

  • Daniels Health. OSHA and Biohazard Waste Disposal Guidelines. [Link]

  • Pharmaffiliates. 2'-O-Methyl-5-propynylcytidine. [Link]

  • AQA. A-level Chemistry 7405 Specification. [Link]

  • Liu, Y., et al. (2022). 2′-O-Methylation at internal sites on mRNA promotes mRNA stability. Nature Communications, 13(1), 1-15. [Link]

  • Jana, S. K., et al. (2016). 2'-O-Methyl- and 2'-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd-dG and the isoCd-isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation. Organic & Biomolecular Chemistry, 14(21), 4927-42. [Link]

  • Tanpure, A. A., & Balasubramanian, S. (2017). Synthesis and Multiple Incorporations of 2'-O-Methyl-5-hydroxymethylcytidine, 5-Hydroxymethylcytidine and 5-Formylcytidine Monomers into RNA Oligonucleotides. Chembiochem, 18(22), 2236–2241. [Link]

  • Motorin, Y., et al. (2017). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. International Journal of Molecular Sciences, 18(12), 2697. [Link]

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Personal protective equipment for handling 2'-O-Methyl-5-propynylcytidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an operational manual for the safe handling, storage, and disposal of 2'-O-Methyl-5-propynylcytidine (CAS: 179817-96-0).[1] It is designed for researchers and laboratory personnel requiring immediate, actionable safety protocols without redundant theoretical filler.

Part 1: Executive Safety Summary

Immediate Action Required: Treat 2'-O-Methyl-5-propynylcytidine as a Bioactive Nucleoside Analog . Unlike standard nucleotides, the 5-propynyl modification significantly enhances binding affinity to target RNA, increasing its potential biological potency.

  • Primary Hazard: Inhalation of fine particulate (dust) and dermal absorption.

  • Critical Control: All powder handling must occur inside a Chemical Fume Hood or Biological Safety Cabinet (Class II) .

  • Storage: -20°C (Desiccated).

  • Spill Response: Do not dry sweep.[1] Wet wipe with 10% bleach solution to degrade potential bioactive residues.[1]

Part 2: Risk Assessment & PPE Matrix

The "Why" Behind the Protocol

As a Senior Application Scientist, I emphasize that safety protocols are not just compliance checkboxes; they are causality management.

  • Bioactivity: The 5-propynyl group increases lipophilicity and stacking interactions, potentially facilitating cellular uptake more readily than unmodified cytidine.[1]

  • Dust Potential: Lyophilized nucleosides are electrostatic.[1] Opening a vial on an open bench can release micro-aerosols, leading to unintended inhalation exposure.

  • Nuclease Resistance: The 2'-O-Methyl modification confers resistance to degradation.[1] If absorbed, this molecule persists longer in biological systems than natural RNA.

Personal Protective Equipment (PPE) Matrix
ComponentSpecificationScientific Rationale
Hand Protection Double Nitrile Gloves (min 0.11mm thick)Prevents dermal absorption.[1] Latex is permeable to certain organic solvents often used in conjunction (e.g., DMSO).
Respiratory N95 Respirator (if outside hood)Essential if weighing powder where a fume hood is unavailable (NOT recommended).
Eye Protection Chemical Splash Goggles Tighter seal than safety glasses; prevents entry of airborne particulates/dust.
Body Protection Tyvek® Lab Coat or Closed-front GownDisposable sleeves preferred to prevent accumulation of bioactive dust on reusable cotton coats.[1]

Part 3: Operational Handling Protocol

This workflow ensures both operator safety and experimental integrity (RNase-free conditions).[1]

Workflow Diagram: Safe Solubilization

HandlingProtocol Start Start: Vial Retrieval Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate 20 mins Hood Transfer to Fume Hood Equilibrate->Hood Decontaminate Exterior Solvent Add Solvent (Nuclease-Free Water/Buffer) Hood->Solvent Open Vial Dissolve Vortex/Centrifuge (Closed Tube) Solvent->Dissolve Re-seal immediately Storage Aliquot & Store (-20°C) Dissolve->Storage Label clearly

Figure 1: Step-by-step logic flow for minimizing moisture contamination and exposure risks during solubilization.

Step-by-Step Methodology

1. Preparation & Equilibration

  • Protocol: Remove the vial from -20°C storage and place it in a desiccator or on the bench for 20–30 minutes before opening.

  • Causality: Opening a cold vial introduces atmospheric moisture (condensation). This hydrolysis can degrade the propynyl modification or cause the powder to clump, leading to inaccurate weighing.

2. Weighing & Solubilization

  • Environment: Perform all weighing in a dedicated enclosure. If using a microbalance, ensure the draft shield is effective.

  • Solvent Choice: Use Nuclease-Free Water (DEPC-treated or equivalent) or anhydrous DMSO if high concentration (>100 mM) is required.[1]

  • Technique:

    • Add solvent down the side of the vial to wash down powder.

    • Close vial tightly.[1]

    • Vortex briefly (10-15 seconds).

    • Centrifuge (pulse spin) to collect solution at the bottom.[1]

3. Aliquoting

  • Protocol: Never store the stock solution in the original large glass vial after solubilization. Aliquot into single-use PCR tubes or screw-cap microfuge tubes.

  • Reasoning: Repeated freeze-thaw cycles can cause precipitation of modified nucleosides.[1] Single-use aliquots preserve integrity.[1]

Part 4: Waste Management & Emergency Response

Disposal Plan

Do not treat this as general trash.[1][2] Although not always classified as "P-listed" acutely toxic waste, the precautionary principle for modified nucleic acids applies.[1]

Waste StreamItemDisposal Method
Solid Waste Vials, contaminated gloves, weigh boatsHazardous Chemical Waste (Incineration recommended).[1]
Liquid Waste Unused stock solutions, wash buffersCollect in "Organic/Aqueous Mixture" waste carboy. Do NOT pour down drain.
Sharps Contaminated needles/pipette tipsBiohazard/Sharps container (if used in cell culture) or Chemical Sharps.
Accidental Release Measures
  • Spill (Powder):

    • Evacuate the immediate area (3 meters) to let dust settle (approx. 5 mins).

    • Don PPE: Double gloves, N95 mask, goggles.

    • Cover: Place a paper towel soaked in 10% Bleach or 0.1N NaOH over the spill. This prevents dust aerosolization and initiates chemical deactivation.

    • Wipe: Wipe inward from the periphery to the center.

  • Exposure (Skin/Eye):

    • Skin: Wash with soap and water for 15 minutes.[3] Do not use ethanol (increases skin permeability).[1]

    • Eyes: Flush at eyewash station for 15 minutes.[1]

References

  • PubChem. (2025).[1] 2'-O-Methylcytidine Compound Summary. National Library of Medicine. [Link][1]

  • National Institutes of Health (NIH). (2023). Oligonucleotides Containing C5-Propynyl Modified Arabinonucleic Acids: Synthesis and Properties. PubMed Central.[1] [Link]

  • Pharmaffiliates. (2025). 2'-O-Methyl-5-propynylcytidine Product Entry & CAS 179817-96-0. [Link][1][4]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.